N,N-Dimethyl-d6-glycine hydrochloride
Description
BenchChem offers high-quality N,N-Dimethyl-d6-glycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-d6-glycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASAVXZZLJTNX-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745724 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347840-03-3 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347840-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N-Dimethyl-d6-glycine hydrochloride CAS number 347840-03-3
An In-Depth Technical Guide to N,N-Dimethyl-d6-glycine Hydrochloride for Advanced Bioanalytical Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and methodology of N,N-Dimethyl-d6-glycine hydrochloride (CAS: 347840-03-3). We will delve into its fundamental properties, its critical role as an internal standard in mass spectrometry, and provide a field-proven protocol for its use in quantitative bioanalysis.
Foundational Understanding: The Significance of Stable Isotope Labeling
N,N-Dimethyl-d6-glycine hydrochloride is the deuterium-labeled form of N,N-Dimethylglycine (DMG) hydrochloride.[1][2] The six hydrogen atoms on the two methyl groups are replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight (a mass shift of +6).
This seemingly subtle modification is the cornerstone of its utility in modern analytical chemistry, particularly in quantitative mass spectrometry.[1][3] The rising demand for high-purity, reliable stable isotope-labeled compounds in pharmaceutical research, especially for drug metabolism and pharmacokinetic (DMPK) studies, drives the market for molecules like N,N-Dimethyl-d6-glycine hydrochloride.[4]
Physicochemical Properties at a Glance
A thorough understanding of a compound's properties is critical for its effective application. The key identifiers and characteristics of N,N-Dimethyl-d6-glycine hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | [5][6] |
| Synonyms | Dimethylglycine-d6 HCl, DMG-d6 HCl, N-Methylsarcosine-d6 HCl | [1][7] |
| CAS Number | 347840-03-3 | [5][7] |
| Unlabeled CAS No. | 2491-06-7 | [6][7] |
| Molecular Formula | (CD₃)₂NCH₂COOH·HCl | [7] |
| Molecular Weight | 145.62 g/mol | [5][7] |
| Isotopic Purity | Typically ≥99 atom % D | [7] |
| Form | Solid / Powder | |
| Storage | Room temperature, under inert atmosphere | [2][7] |
| Stability | Stable under recommended storage conditions | [7] |
The Core Application: A Self-Validating Internal Standard for Mass Spectrometry
The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the stable isotope dilution method. N,N-Dimethyl-d6-glycine hydrochloride is a prime example of an ideal internal standard (IS) for its unlabeled analogue, DMG, or other structurally similar analytes.
The Causality Behind its Efficacy
The fundamental principle is that a good internal standard should behave as identically as possible to the analyte of interest throughout the entire analytical process—from sample extraction to final detection.
-
Co-elution in Chromatography: Being chemically identical, the deuterated standard co-elutes with the native analyte during liquid chromatography. This ensures that both compounds experience the same chromatographic conditions and, crucially, the same matrix effects at the point of entry into the mass spectrometer.
-
Correction for Sample Loss: Any physical loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the IS, these variations are normalized.
-
Compensation for Ionization Variability: The most significant challenge in ESI-MS is ion suppression or enhancement, where co-eluting matrix components interfere with the analyte's ionization efficiency. Because the stable isotope-labeled IS has virtually identical ionization properties to the analyte, it experiences the same degree of suppression or enhancement. The analyte/IS ratio remains constant, thereby providing an accurate and precise measurement irrespective of matrix effects. This creates a self-validating system that ensures the trustworthiness of the quantitative data.
Field-Proven Experimental Protocol: Quantification of Glycine in Human Plasma
This section provides a detailed workflow for the quantification of an amino acid (glycine is used here as a representative analyte) in a complex biological matrix like human plasma, employing N,N-Dimethyl-d6-glycine hydrochloride as the internal standard. While the IS is a labeled version of DMG, its structural similarity and physicochemical properties make it a suitable IS for other small, polar amino acids in specific validated methods, especially where a labeled version of the exact analyte is unavailable or prohibitively expensive.
Workflow Visualization
Caption: Bioanalytical workflow for amino acid quantification.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Internal Standard (IS) Stock: Accurately weigh ~1 mg of N,N-Dimethyl-d6-glycine hydrochloride and dissolve in a known volume (e.g., 1 mL) of 50:50 methanol:water to create a 1 mg/mL stock solution.
-
Analyte Stock: Prepare a corresponding 1 mg/mL stock solution of the unlabeled analyte (e.g., Glycine).
-
Working Solutions: Serially dilute the stock solutions to create working solutions for spiking. A typical IS working concentration might be 100 ng/mL.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the analyte working solution into a blank, pooled human plasma to create a calibration curve with 7-9 non-zero concentration points.
-
Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same blank plasma.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.[8]
-
Add 10 µL of the IS working solution to every tube except the blank.
-
Add 400 µL of ice-cold methanol (or a 30% sulfosalicylic acid solution) to precipitate proteins.[8]
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[8]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining and separating polar compounds like amino acids.[9]
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 90% B) and ramp down to elute the polar analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 2 - 15 µL.[9][10]
-
Tandem Mass Spectrometry:
- Ionization: Electrospray Ionization, Positive Mode (ESI+).[9][10]
- Detection: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes background noise.
- Example MRM Transitions:
-
Glycine: Precursor m/z 76 -> Product m/z 30
-
N,N-Dimethyl-d6-glycine: Precursor m/z 110 -> Product m/z 64 (Note: These are theoretical values and must be optimized experimentally).
5. Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.
-
Plot the Peak Area Ratio against the nominal concentration of the standards and apply a linear regression (typically with 1/x² weighting) to generate the calibration curve.
-
Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples from their measured Peak Area Ratios.
Broader Scientific Applications
While its primary use is as an internal standard, N,N-Dimethyl-d6-glycine hydrochloride also finds application in other research areas:
-
Metabolic Tracers: It can be used as a tracer to study the metabolic fate of N,N-Dimethylglycine in biological systems.[1]
-
Peptide Synthesis and Protein Labeling: Stable isotope-labeled amino acids are used in peptide synthesis to create standards for proteomics research.[4]
-
Nutrient and Biomarker Research: The unlabeled form, DMG, is investigated as a nutrient supplement and antioxidant.[1][2] The deuterated form is essential for accurately quantifying its levels in biological fluids during such studies.
Conclusion
N,N-Dimethyl-d6-glycine hydrochloride (CAS 347840-03-3) is more than just a chemical reagent; it is an enabling tool for generating high-fidelity, trustworthy data in complex bioanalytical studies. Its role as a stable isotope-labeled internal standard is fundamental to the principles of modern quantitative mass spectrometry, allowing researchers to correct for experimental variability and overcome the challenges of matrix effects. The robust methodologies it supports are critical to advancing pharmaceutical development, clinical diagnostics, and metabolic research.
References
-
PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Retrieved from [Link]
- Culea, M., Horj, E., Iordache, A., & Cozar, O. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4281.
-
Credence Research. (n.d.). N N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032. Retrieved from [Link]
-
ResearchGate. (2015). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. Retrieved from [Link]_
- Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
-
Alsachim. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Retrieved from [Link]
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Eurisotop. (n.d.). MS/MS Standards. Retrieved from [Link]
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Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis
An In-Depth Technical Guide to the Isotopic Purity of N,N-Dimethyl-d6-glycine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
N,N-Dimethyl-d6-glycine hydrochloride, the deuterated analogue of DMG, is an essential tool in modern bioanalysis. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) assays, particularly in clinical chemistry, pharmacokinetics, and metabolomics.[1] When used as an internal standard, the SIL-IS is added to a biological sample at a known concentration. Because it is chemically identical to the endogenous analyte (the "light" compound), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] The mass difference allows the instrument to distinguish between the analyte and the standard, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[2][3]
The efficacy of this technique hinges on the isotopic purity of the standard. High isotopic purity ensures a clean signal, minimizes interference with the analyte's signal, and provides a reliable reference for quantification.[2] Commercially available N,N-Dimethyl-d6-glycine hydrochloride typically specifies an isotopic purity of 99 atom % D, meaning the vast majority of molecules contain all six deuterium atoms.[2][4] This guide provides a comprehensive overview of the synthesis, analytical characterization, and quality control considerations for ensuring the isotopic integrity of this critical reagent.
Synthesis and Isotopic Labeling: Building the d6-Molecule
The synthesis of N,N-Dimethyl-d6-glycine hydrochloride is achieved by adapting a classic organic reaction, the Eschweiler-Clarke methylation, using deuterated reagents.[5][6][7] This reaction provides a direct and high-yield pathway for the exhaustive methylation of a primary amine.
Causality of Reagent Choice: The goal is to specifically introduce six deuterium atoms onto the two methyl groups attached to the nitrogen atom. The Eschweiler-Clarke reaction forms these C-N bonds using formaldehyde as the carbon source and formic acid as the reductant.[8] Therefore, to create the (CD₃)₂N- moiety, it is imperative to use deuterated versions of both reagents.
-
Deuterated Formaldehyde (CD₂O): Serves as the source of the deuterated methyl carbons.
-
Deuterated Formic Acid (DCOOD): Serves as the source of the deuterated hydride (D⁻) for the reductive step.
The overall reaction starting from glycine is as follows:
H₂NCH₂COOH + 2 CD₂O + 2 DCOOD → (CD₃)₂NCH₂COOH + 2 CO₂ + 2 D₂O
Following the reaction, treatment with hydrochloric acid yields the desired N,N-Dimethyl-d6-glycine hydrochloride salt, which enhances the compound's stability and solubility in aqueous solutions.[9] The high isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated starting materials.[5][10]
Analytical Methodologies for Isotopic Purity Determination
A dual-pronged analytical approach using both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for the comprehensive characterization of isotopic purity.[11] MS provides the distribution of isotopologues, while NMR confirms the location of the deuterium labels and offers a highly accurate measure of overall enrichment.[4][11]
Mass Spectrometry: Quantifying the Isotopologue Distribution
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary technique for determining the relative abundance of each isotopic species (d0 through d6).[1][11]
-
Sample Preparation:
-
Prepare a stock solution of N,N-Dimethyl-d6-glycine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~1 µg/mL using the initial mobile phase composition.
-
-
Chromatographic Separation (Recommended):
-
Rationale: While direct infusion is possible, LC separation is recommended to resolve the analyte from any potential chemical impurities that could interfere with the mass spectrum.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A shallow gradient appropriate to elute the polar compound, or isocratic elution.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Rationale: The tertiary amine and carboxylic acid groups make the molecule readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: Set to a high value (e.g., >60,000 FWHM) to clearly resolve the isotopic peaks of the molecular ion cluster.
-
Rationale: High resolution is critical to separate the desired isotopic peaks from potential isobaric interferences and to accurately measure their masses.
-
-
Data Analysis:
-
Extract the mass spectrum across the eluting chromatographic peak.
-
Identify the monoisotopic peak for each isotopologue:
-
d0 (unlabeled): [C₄H₉NO₂ + H]⁺
-
d1: [C₄H₈DNO₂ + H]⁺
-
...
-
d6: [C₄D₆H₃NO₂ + H]⁺
-
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each species relative to the total integrated area of all species. The isotopic purity is reported as the percentage of the d6 species.
-
NMR Spectroscopy: Confirming Label Location and Overall Enrichment
NMR spectroscopy provides orthogonal information to MS. It confirms that the deuterium atoms are in the correct positions (the N,N-dimethyl groups) and offers a highly precise method for calculating the overall isotopic enrichment by quantifying the residual, non-deuterated sites.[12][13]
-
Sample Preparation:
-
Accurately weigh a known amount of N,N-Dimethyl-d6-glycine hydrochloride and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into an NMR tube.
-
Rationale: An internal standard with a known concentration and a resonance in a clear region of the spectrum is essential for quantitative analysis (qNMR).
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d6).[14]
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified. This is critical for ensuring full relaxation and accurate integration. A typical value is 30-60 seconds.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64-256 scans).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peak area of the internal standard.
-
Integrate the residual proton signal for the N,N-dimethyl group. In the unlabeled compound, this appears as a singlet around 2.9 ppm. In the d6-compound, a very small residual singlet will be present at the same chemical shift.
-
Integrate the non-deuterated methylene (-CH₂-) proton signal (a singlet around 3.7 ppm). This signal should integrate to 2 protons.
-
Calculate the amount of residual N-CH₃ protons relative to the known amount of the internal standard or the internal methylene protons. This value is used to determine the atom % D enrichment. For example, if the residual N-methyl signal integrates to 0.06 protons relative to the 2-proton methylene signal, it indicates a high level of deuteration.
-
Data Interpretation and Reporting
The final assessment of isotopic purity should combine results from both MS and NMR.
Quantitative Data Summary
A Certificate of Analysis for a high-purity batch of N,N-Dimethyl-d6-glycine hydrochloride should present data similar to the following:
| Isotopologue | Description | Relative Abundance (%) by MS |
| d0 | Unlabeled | < 0.1 |
| d1 | 1 Deuterium | < 0.1 |
| d2 | 2 Deuterium | < 0.1 |
| d3 | 3 Deuterium | < 0.5 |
| d4 | 4 Deuterium | < 1.0 |
| d5 | 5 Deuterium | ~2.0 - 4.0 |
| d6 | 6 Deuterium (Desired) | > 95.0 |
Isotopic Enrichment by ¹H NMR: > 99 atom % D
Note: This data is representative. The presence of a small d5 peak is common and results from the use of starting materials that are not 100.0% isotopically pure.
Visualized Workflows and Logical Relationships
Visual diagrams help clarify the complex workflows involved in assessing isotopic purity.
Overall Workflow for Isotopic Purity Verification
Caption: Workflow for synthesis and verification of isotopic purity.
Troubleshooting Isotopic Impurities
Caption: Decision tree for troubleshooting out-of-spec isotopic purity results.
Case Study: Troubleshooting Isotopic Impurities
Scenario: A new batch of N,N-Dimethyl-d6-glycine hydrochloride is synthesized. The target isotopic purity for the d6 isotopologue is >95%. However, the initial LC-MS analysis reveals a d6 abundance of only 92%, with a significant d5 peak at 6% and a d4 peak at 1.5%.
Troubleshooting Logic (following the diagram above):
-
Initial Finding: The batch fails the purity specification.
-
MS Data Review: The primary impurities are lower isotopologues (d5, d4), not the unlabeled (d0) compound. This strongly suggests an issue with the synthesis itself rather than contamination.
-
Potential Root Cause: The presence of d5 and d4 indicates that the deuteration reaction was incomplete. This could be due to several factors:
-
Insufficient Reagents: The stoichiometry of deuterated formaldehyde or formic acid may have been too low.
-
Sub-optimal Reaction Conditions: The reaction time may have been too short or the temperature too low to drive the reaction to completion.
-
Impure Starting Materials: The deuterated formaldehyde or formic acid may have had a lower-than-specified isotopic enrichment, introducing protons into the reaction from the start.
-
-
Corrective Action: The synthesis should be repeated. First, the isotopic purity of the deuterated reagents should be confirmed. If the reagents are acceptable, the reaction conditions should be modified, for instance, by increasing the reaction time by 20% or using a slight excess (1.1 equivalents) of the deuterated reagents to ensure complete methylation.
A secondary concern is H/D back-exchange , where deuterium atoms are swapped for protons from the environment.[15][16] This is especially a risk for labile protons but can also occur at C-H bonds under certain conditions. To mitigate this, it is crucial to avoid protic solvents (like water or methanol) during the reaction workup and to store the final product in a cool, dry environment, preferably under an inert atmosphere.[2]
Conclusion
The verification of isotopic purity for N,N-Dimethyl-d6-glycine hydrochloride is a multi-faceted process that is fundamental to its function as a reliable internal standard. A robust quality control program must integrate high-resolution mass spectrometry to define the isotopologue distribution with quantitative NMR to confirm label position and overall enrichment. By understanding the synthetic pathway and potential sources of isotopic impurities, researchers and manufacturers can ensure the production and use of high-quality reagents, thereby enhancing the accuracy and reproducibility of quantitative bioanalytical methods.
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ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]
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Strömbom, J., & Lundgren, K. (1990). Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. Journal of labelled compounds & radiopharmaceuticals, 28(8), 905–913. Retrieved from [Link]
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Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved from [Link]
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van der Meij, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). N,N-Dimethyl-d6-glycine HCl | CAS 347840-03-3. Retrieved from [Link]
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MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]
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Zhang, Z., & Smith, D. L. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Analytical chemistry, 83(9), 3293–3296. Retrieved from [Link]
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Phinney, K. W. (2013). Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. Methods in molecular biology (Clifton, N.J.), 1000, 131–139. Retrieved from [Link]
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Jasińska, M., & Rypniewski, W. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 25(24), 5994. Retrieved from [Link]
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Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic resonance letters, 2(3), 133–141. Retrieved from [Link]
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ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? Retrieved from [Link]
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ResearchGate. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. Retrieved from [Link]
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Advanced Chemistry Development. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
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ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
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ResearchGate. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Retrieved from [Link]
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Let's learn chemistry. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2025). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
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Welton, C., et al. (2023). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Beilstein-Institut. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 564–595. Retrieved from [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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A Comprehensive Technical Guide to N,N-Dimethyl-d6-glycine Hydrochloride: Properties, Synthesis, and Application as a Gold Standard in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N,N-Dimethyl-d6-glycine hydrochloride, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalysis. We will delve into its fundamental properties, synthesis, and the rationale behind its application, offering field-proven insights and detailed protocols for its use.
Introduction: The Need for Precision in Bioanalysis
In the realms of pharmaceutical research and clinical diagnostics, the precise measurement of endogenous molecules and drug compounds in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response. To mitigate these challenges, the use of stable isotope-labeled internal standards is a widely adopted and highly effective strategy. N,N-Dimethyl-d6-glycine hydrochloride, a deuterated analog of the naturally occurring N,N-Dimethylglycine, serves as an exemplary internal standard, ensuring the reliability and reproducibility of quantitative data.
Nomenclature and Chemical Identity: A Multiplicity of Synonyms
N,N-Dimethyl-d6-glycine hydrochloride is known by several synonyms in scientific literature and commercial catalogs. A clear understanding of this nomenclature is essential for researchers sourcing this compound and interpreting analytical data.
| Primary Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| N,N-Dimethyl-d6-glycine hydrochloride | Dimethylglycine-d6 hydrochloride, DMG-d6 hydrochloride, N-Methylsarcosine-d6 hydrochloride | 347840-03-3 | C4H4D6ClNO2 | 145.62 g/mol |
| Non-deuterated form: | ||||
| N,N-Dimethylglycine hydrochloride | Dimethylglycine hydrochloride, DMG hydrochloride, N,N-Dimethylaminoacetic acid hydrochloride | 2491-06-7 | C4H10ClNO2 | 139.58 g/mol |
The "d6" designation indicates the presence of six deuterium atoms, which replace six hydrogen atoms on the two methyl groups attached to the nitrogen atom. This seemingly minor isotopic substitution is the key to its utility as an internal standard.
Physicochemical Properties and Rationale for Use
N,N-Dimethyl-d6-glycine hydrochloride is a white to off-white solid that is soluble in water. Its key properties are summarized below:
| Property | Value | Significance |
| Isotopic Purity | Typically ≥98 atom % D | High isotopic purity is crucial to prevent signal overlap with the non-deuterated analyte. |
| Mass Shift | M+6 | The six deuterium atoms provide a distinct mass difference from the endogenous analyte, allowing for clear differentiation in the mass spectrometer. |
| Chemical Equivalence | Chemically identical to N,N-Dimethylglycine | This ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects. |
The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart throughout the analytical process. It is added to the sample at a known concentration at the earliest stage of sample preparation. Any loss of the analyte during extraction, or any suppression or enhancement of the signal during ionization, will be mirrored by the deuterated internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.
Synthesis of N,N-Dimethyl-d6-glycine Hydrochloride: A Look into the Isotopic Labeling
The synthesis of N,N-Dimethyl-d6-glycine hydrochloride typically involves a variation of the Eschweiler-Clarke reaction, a well-established method for the methylation of amines. To introduce the six deuterium atoms, deuterated sources of the methyl groups are required.
Conceptual Synthesis Pathway
The synthesis starts with glycine and utilizes deuterated formaldehyde (CD2O) and deuterated formic acid (DCOOD) as the sources of the deuterated methyl groups.
Caption: Conceptual synthesis of N,N-Dimethyl-d6-glycine hydrochloride.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Glycine
-
Deuterated formaldehyde (CD2O), 20 wt. % solution in D2O
-
Deuterated formic acid (DCOOD), 98 atom % D
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1 equivalent) in a minimal amount of deionized water.
-
Addition of Reagents: To the stirred solution, add deuterated formic acid (approximately 5 equivalents) followed by the slow addition of the deuterated formaldehyde solution (approximately 2.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.
-
Acidification: Dissolve the resulting residue in a minimal amount of deionized water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).
-
Crystallization and Isolation: Induce crystallization by adding anhydrous diethyl ether and storing at 4°C overnight. Collect the resulting white precipitate by vacuum filtration.
-
Purification: Wash the crystals with cold anhydrous diethyl ether and dry under vacuum to yield N,N-Dimethyl-d6-glycine hydrochloride.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to verify the molecular weight and isotopic enrichment.
Application in Quantitative LC-MS/MS: A Step-by-Step Workflow
N,N-Dimethyl-d6-glycine hydrochloride is an ideal internal standard for the quantification of endogenous N,N-Dimethylglycine in biological matrices like plasma. This is particularly relevant in clinical research, where N,N-Dimethylglycine levels can be indicative of certain metabolic states.
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: Quantification of N,N-Dimethylglycine in Human Plasma
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
N,N-Dimethylglycine (analyte standard)
-
N,N-Dimethyl-d6-glycine hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation:
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II)
-
Tandem mass spectrometer (e.g., Sciex 6500+ QTRAP)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of N,N-Dimethylglycine (1 mg/mL) in deionized water.
-
Prepare a stock solution of N,N-Dimethyl-d6-glycine hydrochloride (1 mg/mL) in deionized water.
-
From the analyte stock solution, prepare a series of calibration standards by serial dilution in a surrogate matrix (e.g., charcoal-stripped plasma or a proteinaceous solution) to cover the expected physiological concentration range.
-
Prepare a working internal standard solution by diluting the N,N-Dimethyl-d6-glycine hydrochloride stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical HILIC gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N-Dimethylglycine | 104.1 | 58.1 | 15 |
| N,N-Dimethyl-d6-glycine | 110.1 | 64.1 | 15 |
-
Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for both N,N-Dimethylglycine and N,N-Dimethyl-d6-glycine.
-
Calculate the peak area ratio (analyte/internal standard) for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of N,N-Dimethylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Any bioanalytical method used in drug development or clinical diagnostics must be rigorously validated to ensure its reliability. The validation process, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA), assesses several key parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The use of N,N-Dimethyl-d6-glycine hydrochloride as an internal standard is instrumental in meeting the stringent requirements for these validation parameters.
Conclusion: An Indispensable Tool for Modern Bioanalysis
N,N-Dimethyl-d6-glycine hydrochloride represents a cornerstone in the field of quantitative mass spectrometry. Its chemical and physical properties make it an ideal internal standard for the accurate and precise measurement of its endogenous counterpart and potentially other structurally similar analytes. By understanding its nomenclature, synthesis, and the principles of its application, researchers and drug development professionals can leverage this powerful tool to generate high-quality, reliable data, ultimately advancing scientific knowledge and contributing to the development of safer and more effective medicines.
References
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PubChem. (n.d.). N,N-Dimethylglycine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Credence Research. (2024). N, N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032. Retrieved from [Link]
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Chromatography Forum. (2006). N,N-Dimethylglycine analysis. Retrieved from [Link]
- Jiang, X., Kistik, O., Qian, Y., & Porter, F. D. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of lipid research, 52(7), 1435–1445.
- Prien, J. M., Lih, T. S., & Pope, M. E. (2012). Applications of Multiple Reaction Monitoring to Clinical Glycomics. Methods in molecular biology (Clifton, N.J.), 808, 195–206.
- Anderson, N. L., Anderson, N. G., Haines, L. R., Hardie, D. B., Olafson, R. W., & Pearson, T. W. (2004). Mass spectrometric quantitation of peptides and proteins using stable isotope standards and capture by anti-peptide antibodies. Journal of proteomics, 3(2), 235–244.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., Spiegelman, C. H., Zimmerman, L. J., Ham, A. J., Keshishian, H., Hall, S. C., Allen, S., Fortin, T., & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma.
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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- Murray, A., & Williams, D. L. (1958). Synthesis of Organic Deuterium Compounds: Part VI. Formaldehyde-d2 and Formaldehyde-d.
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
- Rounova, O., Demin, P., Korotkov, M., Malkova, V., & Ustinnikova, O. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins.
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PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2017). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
- Bhattacharyya, S. (2000). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Combinatorial chemistry & high throughput screening, 3(2), 117–124.
- Pichon, C., O'Connor, D., & Van der Rest, G. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 31(10), 837–846.
- Shigemasa, Y., Matsuda, Y., & Nakashima, R. (1976). Formose Reactions. XXXI. Synthesis of Dl2-C-Hydroxymethyl-3-Pentulose from Formaldehyde in N,N-Dimethylformamide-Water Mixed Solvent (I). Bulletin of the Chemical Society of Japan, 49(1), 261-264.
- Furukawa, Y., Kakegawa, T., & Nakazawa, H. (2017). Impact-induced amino acid formation on Hadean Earth and Noachian Mars. Scientific reports, 7(1), 1341.
- Todorova, M., Tchekalarova, J., & Kortenska, V. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Molecules (Basel, Switzerland), 27(17), 5621.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2
Methodological & Application
Application Note: Quantitative Analysis of N,N-Dimethylglycine in Human Plasma using N,N-Dimethyl-d6-glycine hydrochloride as an LC-MS Internal Standard
Introduction: The Imperative for Precision in Bioanalysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a cornerstone of modern bioanalytical science, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological matrices. However, the accuracy of LC-MS quantification is susceptible to variations introduced during sample preparation, chromatography, and ionization. To counteract these variables, the use of an internal standard (IS) is not just recommended, but essential for robust and reliable data.
The gold standard in LC-MS is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) in a technique known as Stable Isotope Dilution (SID).[1][2] A SIL-IS is an analogue of the target analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). Because it is chemically identical to the analyte, a SIL-IS co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[3] However, it is differentiated by its higher mass, allowing the mass spectrometer to monitor both the analyte and the IS simultaneously. This ensures that any loss of analyte during the experimental workflow is mirrored by a proportional loss of the IS, keeping their ratio constant and enabling highly accurate quantification.[3][4][5]
This application note provides a comprehensive guide to the use of N,N-Dimethyl-d6-glycine hydrochloride as a SIL-IS for the precise quantification of its endogenous analogue, N,N-Dimethylglycine (DMG), in human plasma.
N,N-Dimethylglycine (DMG): A Metabolite of Clinical Interest
N,N-Dimethylglycine is a naturally occurring amino acid derivative formed during the metabolism of choline.[6] It plays a role as a methyl donor and is involved in the homocysteine metabolic pathway.[6][7][8] Due to its metabolic significance, DMG has been investigated as a potential biomarker for various conditions, including congenital heart disease and cardiovascular risk.[6][9] It is also used as a nutritional supplement to support physical performance.[10] Accurate measurement of endogenous DMG levels is therefore critical for both clinical research and diagnostic development.
The Ideal Internal Standard: N,N-Dimethyl-d6-glycine hydrochloride
N,N-Dimethyl-d6-glycine hydrochloride is the deuterium-labeled form of DMG hydrochloride.[11] Its properties make it an exemplary SIL-IS for DMG quantification.
Key Physicochemical Properties
| Property | N,N-Dimethylglycine (Analyte) | N,N-Dimethyl-d6-glycine HCl (Internal Standard) | Rationale for Use |
| Chemical Formula | C₄H₉NO₂ | C₄H₄D₆ClNO₂ | Identical core structure ensures co-elution and similar chemical behavior. |
| Molecular Weight | 103.12 g/mol | 145.62 g/mol (as HCl salt) | Mass difference allows for distinct detection by MS. |
| Mass Shift | M | M+6 | The +6 Dalton mass shift from the six deuterium atoms provides a clear separation from the analyte's mass spectrum, preventing isotopic crosstalk. |
| Isotopic Purity | N/A | Typically >98 atom % D[12] | High isotopic purity is crucial to prevent the IS from contributing to the analyte's signal. |
| Solubility | Soluble in water | Soluble in water | Ensures compatibility with biological matrices and mobile phases. |
The choice of a deuterated standard with six deuterium atoms ((CD₃)₂) provides a significant mass shift, which is ideal for minimizing potential interference from the natural isotopic abundance of the analyte.
Principle of Stable Isotope Dilution (SID) for DMG Quantification
The SID method relies on adding a known quantity of N,N-Dimethyl-d6-glycine (the "spike") to a plasma sample containing an unknown quantity of endogenous DMG.[4] The sample then undergoes preparation (e.g., protein precipitation), chromatography, and MS analysis. The mass spectrometer measures the peak area ratio of the analyte to the SIL-IS. Because both compounds behave identically during the workflow, this ratio remains constant regardless of sample loss. The unknown concentration of DMG is then calculated from a calibration curve prepared with known analyte concentrations and a fixed IS concentration.
Caption: Sample preparation and analysis workflow.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability. [13][14]Key validation parameters should be assessed according to regulatory guidelines, such as those from the FDA. [15][16][17]
-
Selectivity: Assessed by analyzing at least six different blank plasma lots to check for interferences at the retention time of DMG and DMG-d6. [13]* Calibration Curve: A calibration curve should be prepared with a blank and at least six non-zero calibrators. A linear regression with 1/x² weighting is often appropriate.
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=5) over several days. Acceptance criteria are typically ±15% deviation from nominal (±20% at the LLOQ) with a precision (%CV) of ≤15% (≤20% at the LLOQ).
-
Recovery: While not critical for SID methods (as the IS corrects for losses), it can be evaluated to understand method efficiency.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution. The SIL-IS should effectively compensate for any observed ion suppression or enhancement.
-
Stability: The stability of DMG in plasma must be assessed under various conditions: freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.
Conclusion
The use of N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled internal standard provides the highest level of accuracy and robustness for the quantification of N,N-Dimethylglycine in complex biological matrices like human plasma. The stable isotope dilution methodology effectively corrects for variations in sample preparation and matrix-induced ionization effects, which is indispensable for applications in clinical research, metabolomics, and drug development. The protocol described herein offers a validated, high-throughput approach that ensures data integrity and confidence in analytical outcomes.
References
-
Xie, B., et al. (2025). Identification of serum N,N-dimethylglycine as a potential biomarker for prenatal diagnosis of congenital heart disease using 1HNMR and UPLC-MS/MS metabonomics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Lv, S., et al. (2021). Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets. Biomedical and Environmental Sciences. Retrieved from [Link]
-
Chromatography Forum. (2006). N,N-Dimethylglycine analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS multiple-reaction monitoring chromatograms of human plasma. Retrieved from [Link]
-
MDPI. (2022). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models. International Journal of Molecular Sciences. Retrieved from [Link]
-
Bevital. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Jiang, X., et al. (2016). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]
-
LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Dimethylglycine (Compound). Retrieved from [Link]
-
Bevital AS. (n.d.). Dimethylglycine (DMG). Retrieved from [Link]
-
PubMed Central. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]
-
KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]
-
YouTube. (2025). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Application Note: High-Precision Quantification of Small Molecule Therapeutics Using Isotope Dilution Mass Spectrometry with N,N-Dimethyl-d6-glycine Hydrochloride
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of small molecule therapeutics in biological matrices is paramount. The efficacy, safety, and pharmacokinetic profiles of drug candidates are underpinned by the reliability of bioanalytical data. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative analysis, offering unparalleled accuracy and precision.[1][2] This application note provides a comprehensive guide to the principles and practice of IDMS for the quantification of a hypothetical small molecule analyte, "Drug X," in human plasma, utilizing N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled (SIL) internal standard.
The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to a sample.[1][3] This "isotope dilution" allows for the correction of variability in sample preparation and instrument response, as the SIL internal standard behaves nearly identically to the analyte of interest throughout the analytical process.[4][5] N,N-Dimethyl-d6-glycine hydrochloride, a deuterated analog of N,N-Dimethylglycine, serves as an excellent internal standard for a variety of analytes, particularly those with similar functional groups or chromatographic behavior.[6][7] Its use mitigates matrix effects and ensures robust and reliable quantification, a critical aspect of regulated bioanalysis.[8]
This document is structured to provide both the theoretical underpinnings and a practical, step-by-step protocol for implementing an IDMS-based LC-MS/MS assay. We will delve into the rationale behind experimental choices, from sample preparation to data analysis, to empower researchers to develop and validate their own high-fidelity bioanalytical methods.
Part 1: Foundational Principles of Isotope Dilution Mass Spectrometry
At its heart, IDMS is a method of comparison. By introducing a known amount of an isotopically distinct form of the analyte, we create a new isotopic ratio in the sample. This altered ratio, when measured by a mass spectrometer, allows for the precise calculation of the original analyte concentration.
The success of this technique hinges on the selection of an appropriate internal standard. An ideal SIL internal standard should:
-
Be chemically identical to the analyte to ensure co-elution and similar ionization efficiency.
-
Have a sufficient mass difference (typically ≥ 3 Da) to prevent isotopic crosstalk.[4]
-
Be of high isotopic purity to minimize contributions to the analyte signal.
-
Be added to the sample as early as possible in the workflow to account for analyte losses during sample processing.
N,N-Dimethyl-d6-glycine hydrochloride, with its six deuterium atoms, provides a clear mass shift from its unlabeled counterpart, making it an ideal internal standard for analytes amenable to similar extraction and chromatographic conditions.
Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.
Part 2: Materials and Reagents
This section details the necessary equipment and reagents for the quantification of "Drug X" using N,N-Dimethyl-d6-glycine hydrochloride as an internal standard.
| Category | Item | Supplier & Catalog Number (Example) |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System | Agilent 1290 Infinity II or equivalent |
| Triple Quadrupole Mass Spectrometer | Sciex 7500 or equivalent | |
| Chemicals & Reagents | "Drug X" Analytical Standard (>99% purity) | In-house synthesis or commercial supplier |
| N,N-Dimethyl-d6-glycine hydrochloride | LGC Standards or equivalent[9] | |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, A955 | |
| Methanol (LC-MS Grade) | Fisher Scientific, A456 | |
| Formic Acid (LC-MS Grade) | Thermo Scientific, 85178 | |
| Water (LC-MS Grade) | Millipore Milli-Q or equivalent | |
| Human Plasma (K2EDTA) | BioIVT or equivalent | |
| Consumables | C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) | Waters Acquity BEH C18 or equivalent |
| 1.5 mL Microcentrifuge Tubes | Eppendorf, 022363204 | |
| 96-well Collection Plates | Waters, 186002481 | |
| Syringe Filters (0.22 µm) | Millipore, SLGV004SL |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of "Drug X" in human plasma.
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Serial dilutions from a concentrated stock minimize weighing errors and allow for the creation of a wide calibration range.
-
"Drug X" Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of "Drug X" analytical standard.
-
Dissolve in 10 mL of methanol in a 10 mL volumetric flask.
-
Vortex to ensure complete dissolution. This is your "Drug X" Stock A .
-
-
N,N-Dimethyl-d6-glycine hydrochloride (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of N,N-Dimethyl-d6-glycine hydrochloride.
-
Dissolve in 10 mL of methanol in a 10 mL volumetric flask.
-
Vortex to ensure complete dissolution. This is your IS Stock .
-
-
"Drug X" Working Solutions for Calibration Curve:
-
Perform serial dilutions of "Drug X" Stock A with 50:50 acetonitrile:water to prepare a series of working solutions. These will be used to spike into blank plasma to create the calibration curve.
-
-
IS Working Solution (100 ng/mL):
-
Dilute the IS Stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. The use of acetonitrile containing the internal standard ensures that the IS is added early in the process.
-
Prepare Calibration Standards and Quality Control (QC) Samples:
-
In 1.5 mL microcentrifuge tubes, spike appropriate volumes of the "Drug X" working solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well collection plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution of the analytes.
-
Caption: Sample Preparation Workflow using Protein Precipitation.
LC-MS/MS Method Parameters
Rationale: The chromatographic method is designed to separate the analyte and internal standard from endogenous matrix components to minimize ion suppression. The mass spectrometry parameters are optimized to ensure sensitive and specific detection.
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | "Drug X": [M+H]+ → Product Ion (To be determined empirically) |
| N,N-Dimethyl-d6-glycine: [M+H]+ → Product Ion (To be determined empirically) | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Ion Source Temp. | 550°C |
Method Development Insights: The initial gradient and column choice are standard starting points for small molecule analysis.[10] Optimization of the gradient may be necessary to achieve optimal peak shape and separation from matrix interferences. MRM transitions and collision energies must be empirically determined by infusing the analyte and internal standard solutions directly into the mass spectrometer.
Part 4: Data Analysis and Calculations
Rationale: The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards.
-
Integration: Integrate the chromatographic peaks for the analyte and internal standard using the instrument's data processing software.
-
Calibration Curve Construction:
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot the peak area ratio (y-axis) versus the nominal concentration of the analyte (x-axis).
-
Perform a linear regression with a 1/x² weighting. The resulting equation (y = mx + c) and correlation coefficient (r²) will be used for quantification.
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio for each unknown sample.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
-
Concentration_Analyte = (Peak_Area_Ratio - y-intercept) / slope
Part 5: Method Validation and Trustworthiness
A self-validating system is one where the experimental design inherently includes checks and balances to ensure the reliability of the data. In this protocol, the use of an SIL internal standard is the primary self-validating mechanism. Additionally, adherence to regulatory guidelines for bioanalytical method validation is crucial for ensuring the trustworthiness of the results.[11][12]
Key validation parameters to assess, based on FDA guidance, include:[13][14][15]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Typically, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
-
Calibration Curve: The linearity and range of the assay are defined by the calibration curve.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The IS should track and correct for any matrix-induced ion suppression or enhancement.
-
Stability: Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
Conclusion
The protocol detailed in this application note provides a robust framework for the accurate and precise quantification of small molecule therapeutics in biological matrices using Isotope Dilution Mass Spectrometry. The use of N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled internal standard is a key element in achieving high-quality, reliable data that can confidently support drug development programs. By understanding the principles behind the methodology and adhering to rigorous validation standards, researchers can ensure the scientific integrity of their bioanalytical results.
References
- Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
- OSTI. (2017). Guideline on Isotope Dilution Mass Spectrometry.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.
- MedchemExpress.com. N,N-Dimethylglycine-d6 hydrochloride Related Antibodies.
- PMC - NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- The Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. Books Gateway.
- LGC Standards. N,N-Dimethyl-d6-glycine Hydrochloride.
- ResearchGate. (2017). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues.
- Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
- ResearchGate. (2025). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.
- N/A. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry.
- Cambridge Isotope Laboratories. MS/MS Screening Standards and Mixes.
- PMC - PubMed Central. Stable-isotope dilution LC–MS for quantitative biomarker analysis.
- YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.
- MedChemExpress. NSC 16590-d6 (α,α-Dimethylglycine-d6) | Stable Isotope.
- Wikipedia. Isotope dilution.
- YouTube. (2025). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone.
- Wako Pure Chemical Corporation. Amino Acids Analysis (Analytical Standards and Standard Solutions).
- N/A.
- Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
- N/A. (n.d.).
- N/A.
- LCGC International. Validation of Bioanalytical Methods Highlights of FDA's Guidance.
- YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
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- 15. youtube.com [youtube.com]
Application Notes and Protocols for N,N-Dimethyl-d6-glycine hydrochloride in Pharmacokinetic Studies
Introduction: The Critical Role of Internal Standards in Pharmacokinetics
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. These studies inform dosing regimens, safety margins, and the overall therapeutic efficacy of a new chemical entity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological samples (e.g., plasma, urine, tissue homogenates) can introduce significant variability during sample preparation and analysis.[2] To ensure the accuracy and precision of quantitative data, a reliable internal standard (IS) is indispensable.[1]
An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, such as N,N-Dimethyl-d6-glycine hydrochloride, are widely considered the "gold standard" for internal standardization in LC-MS/MS-based bioanalysis.[3] By incorporating stable, heavy isotopes like deuterium (²H or D), the SIL-IS has a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its independent detection by the mass spectrometer.[4][5] Crucially, its physicochemical properties remain nearly identical to the analyte, ensuring it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thereby effectively normalizing for variations in the analytical process.[6]
This document provides a comprehensive guide to the application of N,N-Dimethyl-d6-glycine hydrochloride as an internal standard for the pharmacokinetic analysis of its non-labeled counterpart, N,N-Dimethylglycine (DMG), or structurally similar analytes. N,N-Dimethylglycine is a naturally occurring amino acid derivative that has been investigated for various applications, including as a dietary supplement to improve athletic performance and as a potential therapeutic agent.[7][8] Accurate quantification of DMG in biological matrices is essential for elucidating its pharmacokinetic properties and understanding its physiological effects.[9]
Physicochemical Properties of N,N-Dimethyl-d6-glycine hydrochloride
A thorough understanding of the physicochemical properties of the internal standard is crucial for method development and ensuring its suitability for the intended application.
| Property | Value | Source |
| Chemical Name | N,N-Dimethyl-d6-glycine hydrochloride | [10] |
| Synonyms | (Dimethylamino)acetic acid-d6 hydrochloride, N-Methylsarcosine-dimethyl-d6 hydrochloride | [5][11] |
| CAS Number | 347840-03-3 | [5] |
| Molecular Formula | C₄H₄D₆ClNO₂ | |
| Molecular Weight | 145.62 g/mol | [5] |
| Isotopic Purity | Typically ≥99 atom % D | [5][11] |
| Mass Shift | M+6 | [5] |
| Appearance | White to off-white solid/powder | [12] |
| Melting Point | 188–194°C | [12] |
| Storage Conditions | Room temperature, in a well-sealed container | [11] |
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The fundamental principle behind using a SIL-IS is to add a known quantity of the labeled compound to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of the sample preparation process.[1] The ratio of the analyte's response to the IS's response is then used for quantification. This ratiometric approach effectively compensates for various sources of error that can occur throughout the analytical workflow.
Sources
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- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 8. N,N-Dimethylglycine in patients with progressive multiple sclerosis: result of a pilot double-blind, placebo, controlled randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethyl-d6-glycine Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. N,N-Dimethylglycine Hydrochloride (DMG.HCL)CAS 2491-06-7 | Manufacturer & Supplier for Europe & Asia [papchemlifesciences.com]
Quantitative Analysis of Endogenous N,N-Dimethylglycine in Human Plasma using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the development and validation of a robust quantitative assay for endogenous N,N-Dimethylglycine (DMG) in human plasma. N,N-Dimethylglycine is an important intermediate in choline metabolism and has been identified as a potential biomarker for various physiological and pathological states, including cardiovascular disease and congenital heart disease.[1][2][3] This method employs N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled (SIL) internal standard (IS) to ensure the highest level of accuracy and precision, a cornerstone of modern bioanalytical practice. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a complete workflow from sample preparation to data analysis, grounded in current regulatory expectations for bioanalytical method validation.[4][5][6]
Principle of the Assay: The Power of Stable Isotope Dilution
The gold standard for quantitative bioanalysis, particularly for endogenous small molecules, is the stable isotope dilution (SID) method coupled with LC-MS/MS.[7] This approach relies on the addition of a known concentration of a stable isotope-labeled version of the analyte—in this case, N,N-Dimethyl-d6-glycine hydrochloride—at the very beginning of the sample preparation process.[8]
Why this is the superior approach:
-
Physicochemical Homogeneity: The SIL internal standard is chemically identical to the endogenous analyte (DMG). This means it behaves identically during all stages of sample preparation, including extraction, derivatization (if any), and chromatographic separation. Any sample loss or degradation that affects the analyte will affect the SIL-IS to the same degree.
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to highly accurate quantification.
-
Enhanced Precision and Accuracy: By normalizing the analyte's signal to the SIL-IS's signal, the method corrects for variabilities in extraction efficiency, injection volume, and instrument response. This results in outstanding precision and accuracy, which is a mandatory requirement for clinical and regulated bioanalysis.[9][10]
The core of the quantification is the ratio of the analyte's mass spectrometric peak area to that of the internal standard (AreaAnalyte / AreaIS). This ratio is then used to determine the concentration of the unknown sample against a calibration curve prepared in the same manner.
Materials and Reagents
| Item | Supplier (Example) | Grade |
| N,N-Dimethylglycine (DMG) | Sigma-Aldrich | ≥99% purity |
| N,N-Dimethyl-d6-glycine hydrochloride | Toronto Research Chemicals | ≥98% isotopic purity |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Thermo Fisher Scientific | LC-MS Grade |
| Water | Milli-Q® system | Ultrapure (18.2 MΩ·cm) |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, drug-free |
| Microcentrifuge Tubes (1.5 mL) | Eppendorf | Standard |
| HPLC Vials and Caps | Waters | Certified |
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
Causality: Preparing accurate stock and working solutions is the foundation of a reliable quantitative assay. Using a certified analytical balance and volumetric flasks is critical. QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the assay's performance.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of N,N-Dimethylglycine (analyte) and N,N-Dimethyl-d6-glycine hydrochloride (IS) into separate 5 mL volumetric flasks.
-
Dissolve the contents in a 50:50 (v/v) mixture of methanol and water to the mark.[11] Vortex thoroughly. These stocks can be stored at -20°C for several weeks.[11]
-
-
Working Standard Solutions (for Calibration Curve):
-
Perform serial dilutions of the DMG primary stock solution with 50:50 MeOH/Water to prepare a series of working standard solutions. These will be used to spike into the blank plasma to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (1 µg/mL):
-
Dilute the N,N-Dimethyl-d6-glycine hydrochloride primary stock solution with 50:50 MeOH/Water to achieve a final concentration of 1 µg/mL. This solution will be used for protein precipitation.
-
-
Calibration Curve and QC Sample Preparation in Plasma:
-
To prepare the calibration standards, spike the appropriate working standard solutions into blank human plasma (e.g., 5 µL of working standard into 95 µL of plasma).
-
A typical calibration range for endogenous DMG could be 0.1 to 10 µg/mL.[1]
-
Prepare Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, using a separate stock solution from the calibration standards.
-
Sample Preparation: Protein Precipitation
Causality: Proteins in plasma can interfere with the analysis by fouling the LC column and the mass spectrometer. Protein precipitation is a simple and effective method to remove the majority of these proteins.[12] Using a cold organic solvent like acetonitrile enhances the precipitation efficiency.
-
Aliquot Samples: Pipette 50 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add IS and Precipitate: Add 200 µL of the cold (4°C) Internal Standard Working Solution (1 µg/mL in Acetonitrile) to each tube. The IS is combined with the precipitation solvent to ensure it is added consistently to every sample at the earliest stage.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.
Workflow Visualization
Caption: Quantitative bioanalysis workflow from sample preparation to final result.
LC-MS/MS Instrumentation and Conditions
Causality: The choice of chromatographic conditions is vital for separating the analyte from other endogenous components, which is key to achieving selectivity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for polar compounds like DMG.[13] The mass spectrometer parameters are optimized to ensure maximum sensitivity and specificity for both the analyte and the internal standard.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 90% B to 50% B over 3 min, hold for 1 min, return to 90% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | |
| N,N-Dimethylglycine | Q1: 104.1 m/z -> Q3: 58.1 m/z |
| N,N-Dimethyl-d6-glycine | Q1: 110.1 m/z -> Q3: 64.1 m/z |
Assay Validation: A Self-Validating System
The bioanalytical method must be validated to demonstrate its reliability for the intended application.[6] This validation should be performed according to the principles outlined in regulatory guidelines from the EMA and FDA.[4][9][14][15]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Minimum Requirement | Acceptance Criteria |
| Linearity | Establish the relationship between concentration and response. | ≥ 6 non-zero calibrators, analyzed over 3 runs. | r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and their variability. | 5 replicates of LLOQ, Low, Mid, and High QC samples over 3 runs on at least 2 days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).[9] |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥ 6 unique blank plasma lots. | Response in blank samples should be <20% of the LLOQ response. |
| Matrix Effect | Assess the impact of the matrix on ionization. | Analyze QC samples in plasma extracts from ≥ 6 unique lots. | CV of the IS-normalized response should be ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte response in extracted samples to post-extraction spiked samples at 3 concentrations. | Recovery should be consistent and precise. |
| Stability | Evaluate analyte stability under various conditions. | QC samples subjected to freeze-thaw cycles, bench-top storage, and long-term storage. | Mean concentration within ±15% of nominal values. |
Example Data Presentation
Table 1: Calibration Curve Performance
| Nominal Conc. (µg/mL) | Mean Calculated Conc. (µg/mL) | Accuracy (%) | CV (%) |
|---|---|---|---|
| 0.10 (LLOQ) | 0.11 | 110.0 | 8.5 |
| 0.25 | 0.24 | 96.0 | 6.2 |
| 0.50 | 0.52 | 104.0 | 4.1 |
| 1.00 | 1.01 | 101.0 | 2.5 |
| 2.50 | 2.45 | 98.0 | 2.1 |
| 5.00 | 5.10 | 102.0 | 1.8 |
| 10.00 (ULOQ) | 9.75 | 97.5 | 2.3 |
Table 2: Inter-Day Accuracy and Precision (N=3 runs)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | 0.10 | 0.108 | 108.0 | 9.8 |
| Low QC | 0.20 | 0.195 | 97.5 | 7.1 |
| Mid QC | 2.00 | 2.08 | 104.0 | 4.5 |
| High QC | 8.00 | 7.92 | 99.0 | 3.2 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High CV% in replicates | Inconsistent sample preparation; Pipetting errors. | Ensure proper vortexing; Calibrate pipettes; Use automated liquid handler if available. |
| Low IS signal | IS degradation; Incorrect IS concentration. | Prepare fresh IS working solution; Verify stock concentration. |
| Shifting Retention Times | Column degradation; Air bubble in the system. | Flush the LC system; Replace the column; Ensure mobile phases are properly degassed. |
| Failure to meet accuracy criteria | Inaccurate stock solution; Improper calibration curve fit. | Prepare fresh stock solutions; Evaluate different weighting models for regression (e.g., 1/x²). |
References
-
PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Available from: [Link]
-
ORBilu. (2018). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
PubMed. (2024). Identification of serum N,N-dimethylglycine as a potential biomarker for prenatal diagnosis of congenital heart disease using 1HNMR and UPLC-MS/MS metabonomics. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
PubMed Central. (2019). Nitrogen source-dependent inhibition of yeast growth by glycine and its N-methylated derivatives. Available from: [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available from: [Link]
-
PubMed Central. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Available from: [Link]
-
ResearchGate. (2014). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. Available from: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Dimethylglycine (HMDB0000092). Available from: [Link]
-
ResearchGate. (2003). Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. Available from: [Link]
-
Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Available from: [Link]
-
Technologieland Hessen. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
BEVITAL AS. (n.d.). Dimethylglycine (DMG). Available from: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available from: [Link]
-
ACS Publications. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Available from: [Link]
-
KCAS Bio. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
ResearchGate. (2021). N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. Available from: [Link]
-
MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
PubMed. (2021). Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets. Available from: [Link]
-
Protocols.io. (2022). Stable Isotope Metabolomics Extraction Protocol. Available from: [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available from: [Link]
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Application Note: High-Throughput Amino Acid Analysis Using N,N-Dimethyl-d6-glycine Hydrochloride as an Internal Standard
Abstract
This document provides a comprehensive guide for the quantitative analysis of amino acids in biological matrices using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Central to this methodology is the application of N,N-Dimethyl-d6-glycine hydrochloride as a universal internal standard. The principles of stable isotope dilution, detailed experimental protocols, and data analysis workflows are presented to ensure accuracy, precision, and reliability for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for Precise Amino Acid Quantification
Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of metabolic pathways. Accurate measurement of their concentrations in biological fluids and tissues is paramount for diagnosing metabolic disorders, monitoring disease progression, and understanding the efficacy of therapeutic interventions. While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and throughput.
A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and analysis, including extraction inefficiencies and matrix effects that can suppress or enhance ionization. To counteract these variables, the stable isotope dilution (SID) technique is employed. This involves the addition of a known concentration of a stable isotope-labeled (SIL) analog of the analyte to the sample at the earliest stage of preparation. The SIL internal standard (IS) co-elutes with the endogenous analyte and experiences identical experimental variations. By measuring the ratio of the analyte to the IS, precise and accurate quantification can be achieved.
While the ideal scenario involves using a unique SIL-IS for each amino acid, this can be prohibitively expensive and complex for large panels. This application note details a validated approach using a single, structurally similar, non-endogenous SIL compound, N,N-Dimethyl-d6-glycine hydrochloride, as a universal internal standard for the high-throughput analysis of multiple amino acids.
Principles of the Method: Stable Isotope Dilution with a Universal Internal Standard
The core of this protocol lies in the principle of isotope dilution mass spectrometry (IDMS).[1][2][3] N,N-Dimethyl-d6-glycine hydrochloride, a deuterated analog of N,N-dimethylglycine, is chemically and physically similar to many native amino acids. Its six deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the endogenous analytes by the mass spectrometer without interfering with their detection.
The rationale for using a single, non-endogenous IS is to provide a robust and cost-effective method for correcting analytical variability across a panel of amino acids. While not a perfect one-to-one correction for every analyte, N,N-Dimethyl-d6-glycine hydrochloride has demonstrated utility in providing reliable quantification by normalizing for variations in sample processing and instrument response.[4]
Experimental Protocols
Materials and Reagents
-
Internal Standard: N,N-Dimethyl-d6-glycine hydrochloride (≥98% isotopic purity)
-
Amino Acid Standards: Analytical grade standards for all amino acids of interest.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, and heptafluorobutyric acid (HFBA) if required for the chromatographic method.
-
Derivatization Reagent (Optional): 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or other suitable derivatizing agents if an underivatized method is not employed.[5]
-
Sample Preparation Consumables: Microcentrifuge tubes, pipette tips, 0.22 µm syringe filters.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N-Dimethyl-d6-glycine hydrochloride in LC-MS grade water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water). This solution will be used for spiking samples.
-
Amino Acid Calibration Standards: Prepare individual stock solutions of each amino acid in an appropriate solvent (e.g., 0.1 M HCl).[6] From these, create a mixed working solution containing all amino acids at a known concentration. Prepare a series of calibration standards by serially diluting the mixed working solution.
Sample Preparation
The following protocol is a general guideline for plasma samples. It should be optimized for other matrices.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL N,N-Dimethyl-d6-glycine hydrochloride working solution to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing and Incubation: Vortex the tubes for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis
The choice of chromatographic conditions will depend on the specific amino acids of interest and whether a derivatization step was included. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the analysis of polar, underivatized amino acids.[8][9]
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | UHPLC offers higher resolution and faster run times. |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention and separation of polar analytes like amino acids. |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for eluting analytes from the HILIC column. |
| Gradient | Optimized gradient from high organic to high aqueous | Ensures separation of a wide range of amino acids with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids readily form positive ions. |
| MRM Transitions | Analyte-specific precursor-to-product ion transitions | See Table 2 for examples. Provides high specificity. |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alanine | 90.1 | 44.2 |
| Proline | 116.1 | 70.1 |
| Valine | 118.1 | 72.2 |
| Leucine/Isoleucine | 132.1 | 86.2 |
| Phenylalanine | 166.1 | 120.2 |
| N,N-Dimethyl-d6-glycine (IS) | 110.1 | 64.2 |
Note: MRM transitions should be empirically optimized for the specific instrument being used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each amino acid and the internal standard using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each analyte in every sample, calibrator, and QC by dividing the peak area of the analyte by the peak area of the internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the response ratio of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Determination: Determine the concentration of each amino acid in the unknown samples by interpolating their response ratios from the calibration curve.
Method Validation and Quality Control
To ensure the reliability of the results, the method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assess the linear range of the assay.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentrations.
-
Selectivity: Evaluate potential interferences from the matrix.
-
Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the sample matrix.
-
Stability: Assess the stability of the analytes in the matrix under different storage conditions.
Conclusion
The use of N,N-Dimethyl-d6-glycine hydrochloride as a universal internal standard provides a robust, cost-effective, and high-throughput method for the quantitative analysis of amino acids in biological matrices by LC-MS/MS. This approach effectively normalizes for experimental variability, leading to accurate and precise results that are crucial for research, clinical diagnostics, and drug development. The protocols outlined in this application note serve as a comprehensive guide for the implementation of this powerful analytical technique.
References
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
-
Henderson, C. M., et al. (2012). Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS. PubMed. Retrieved from [Link]
-
Bettmer, J., et al. (2011). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry. Retrieved from [Link]
-
Various Authors. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. Retrieved from [Link]
-
Midttun, Ø., et al. (2021). Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards. bevital. Retrieved from [Link]
-
Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. NIH. Retrieved from [Link]
-
Wang, Y., et al. (2025). Identification of serum N,N-dimethylglycine as a potential biomarker for prenatal diagnosis of congenital heart disease using 1HNMR and UPLC-MS/MS metabonomics. PubMed. Retrieved from [Link]
-
Rutherfurd, S. M., & Dunn, B. M. (2007). "Amino Acid Analysis". In: Current Protocols in Protein Science. Retrieved from [Link]
-
Ahmed, S., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. MDPI. Retrieved from [Link]
-
Nakazawa, H., et al. (2007). A highly sensitive and positively charged precolumn derivatization reagent for the analysis of amino acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Montero, L., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. NIH. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
-
Shimbo, K., et al. (2011). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. Retrieved from [Link]
-
Pineda, M. (2018). Amino acid analysis by UHPLC-MS/MS. Protocols.io. Retrieved from [Link]
-
Reddit User. (2023). Internal Standard Concentration in Metabolomics. Reddit. Retrieved from [Link]
-
Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
El-Fayyoumy, A., et al. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PMC. Retrieved from [Link]
-
IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]
-
Gaserød, K., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. Retrieved from [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
Sysi-Aho, M., et al. (2007). Normalization method for metabolomics data using optimal selection of multiple internal standards. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with N,N-Dimethyl-d6-glycine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the use of N,N-Dimethyl-d6-glycine hydrochloride as an internal standard to mitigate matrix effects in mass spectrometry-based bioanalysis. Our goal is to equip you with the expertise and practical knowledge to enhance the accuracy, reproducibility, and robustness of your analytical methods.
Understanding the Challenge: Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, phospholipids, and metabolites.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2]
Stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects.[1][2] By having physicochemical properties nearly identical to the analyte, a SIL internal standard co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.[4] N,N-Dimethyl-d6-glycine hydrochloride is a deuterated analog of N,N-Dimethylglycine, making it an excellent internal standard for the quantification of its unlabeled counterpart.[5]
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethyl-d6-glycine hydrochloride and why is it used in mass spectrometry?
A1: N,N-Dimethyl-d6-glycine hydrochloride is the deuterium-labeled form of N,N-Dimethylglycine hydrochloride.[5] The six deuterium atoms replace six hydrogen atoms on the two methyl groups. This isotopic substitution results in a mass shift that is easily detectable by a mass spectrometer, while minimally affecting the chemical and physical properties of the molecule. It is primarily used as an internal standard in quantitative mass spectrometry (MS) techniques such as LC-MS, GC-MS, and NMR.[5][6] Its purpose is to correct for variations in sample preparation, instrument response, and, most importantly, matrix effects.[7]
Q2: How does a stable isotope-labeled internal standard like N,N-Dimethyl-d6-glycine hydrochloride compensate for matrix effects?
A2: A stable isotope-labeled internal standard is considered the most effective tool for mitigating matrix effects.[1][2] Because N,N-Dimethyl-d6-glycine hydrochloride is chemically almost identical to unlabeled N,N-Dimethylglycine, it behaves similarly during sample extraction, chromatography, and ionization.[4] If co-eluting matrix components suppress or enhance the ionization of the analyte, they will have the same effect on the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to more accurate and precise quantification.[8]
Q3: What are the key physicochemical properties of N,N-Dimethyl-d6-glycine hydrochloride?
A3: Understanding the properties of your internal standard is crucial for proper handling and application.
| Property | Value |
| Chemical Formula | C4H4D6ClNO2 |
| Molecular Weight | 145.62 g/mol [9] |
| CAS Number | 347840-03-3[9] |
| Appearance | White to off-white solid powder |
| Storage | Store at 2-8°C, protected from light and moisture[9] |
| Purity | Typically ≥98%, with high isotopic enrichment (e.g., 99 atom % D)[9] |
Q4: When should I add the internal standard to my samples?
A4: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[8][10] This ensures that it experiences the same potential for loss or variability as the analyte during all subsequent steps, including extraction, evaporation, and reconstitution.[8]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response Across a Batch
Potential Cause & Explanation:
-
Inconsistent Pipetting: Inaccurate or imprecise addition of the internal standard solution to each sample is a common source of variability.
-
Precipitation of the Internal Standard: If the internal standard is not fully soluble in the sample matrix or the initial extraction solvent, it can precipitate, leading to inconsistent concentrations.
-
Degradation of the Internal Standard: N,N-Dimethyl-d6-glycine hydrochloride is sensitive to light and moisture.[9] Improper storage or handling can lead to degradation.
-
Variable Matrix Effects: In some cases, the matrix composition can vary significantly between individual samples, leading to differential ion suppression or enhancement that even a SIL internal standard cannot fully compensate for.[11]
Troubleshooting Steps:
-
Verify Pipette Calibration and Technique: Ensure all pipettes are properly calibrated and that proper pipetting technique is used.
-
Check Solubility: Confirm the solubility of N,N-Dimethyl-d6-glycine hydrochloride in your stock solution and its compatibility with the sample matrix and initial extraction solvent. A brief vortex and visual inspection after addition can help identify precipitation.
-
Optimize Storage and Handling: Store the stock solution at the recommended temperature (2-8°C), protected from light. Allow the solution to come to room temperature before use to prevent condensation.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of matrix variability. Prepare replicate samples from at least six different sources of the matrix.[1]
Issue 2: Poor Analyte/Internal Standard Peak Shape or Retention Time Shifts
Potential Cause & Explanation:
-
Chromatographic Issues: Problems with the LC column, mobile phase, or instrument can lead to poor peak shape and retention time shifts for both the analyte and the internal standard.
-
Matrix Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, affecting the chromatography of both the analyte and the internal standard.
-
Interaction with Matrix Components: In some cases, matrix components can interact with the analyte and internal standard, altering their chromatographic behavior.[3]
Troubleshooting Steps:
-
System Suitability Check: Before running a batch of samples, inject a standard solution containing the analyte and internal standard to verify system performance, including peak shape, retention time, and response.
-
Optimize Sample Preparation: Implement more rigorous sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the chromatography.[12]
-
Adjust Chromatographic Conditions: Modify the gradient, flow rate, or mobile phase composition to improve the separation of the analyte and internal standard from interfering matrix components.
Issue 3: Suspected Isotopic Contribution or Cross-Talk
Potential Cause & Explanation:
-
Isotopic Impurity: The unlabeled analyte may contain a small percentage of naturally occurring heavy isotopes (e.g., ¹³C), which can contribute to the signal at the mass-to-charge ratio (m/z) of the internal standard. Conversely, the internal standard may contain a small amount of the unlabeled analog.
-
In-source Fragmentation: The analyte or internal standard may fragment in the ion source of the mass spectrometer, and a fragment ion could have the same m/z as the other compound.
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for your N,N-Dimethyl-d6-glycine hydrochloride to determine its isotopic purity.
-
Analyze Blank and Zero Samples: Inject a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only) to assess for any background signal at the analyte's m/z. Also, inject a sample with only the analyte to check for any contribution to the internal standard's m/z.
-
Optimize Mass Spectrometer Parameters: Adjust the declustering potential and collision energy to minimize in-source fragmentation.
-
Select Appropriate MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are specific to the analyte and internal standard and do not overlap.
Experimental Protocols
Protocol 1: Preparation of N,N-Dimethyl-d6-glycine Hydrochloride Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of N,N-Dimethyl-d6-glycine hydrochloride powder.
-
Dissolve in a suitable solvent (e.g., methanol or water) to the desired final concentration.
-
Store the stock solution at 2-8°C in an amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent).
-
The concentration of the working solution should be chosen so that the final concentration in the sample results in a robust and reproducible signal.[8]
-
Protocol 2: Assessing Matrix Effects Using Post-Extraction Spiking
-
Sample Preparation:
-
Extract blank matrix from at least six different sources using your established sample preparation method.
-
Prepare two sets of samples for each source.
-
-
Spiking:
-
Set A (Matrix Matched Standards): Spike the extracted blank matrix with the analyte and internal standard at low and high concentrations.
-
Set B (Neat Standards): Spike a clean solvent (e.g., mobile phase) with the analyte and internal standard at the same low and high concentrations as in Set A.
-
-
Analysis and Calculation:
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix factor (MF) for each source:
-
MF = (Peak area of analyte in Set A) / (Peak area of analyte in Set B)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
-
The variability of the MF across the different sources should be within acceptable limits (typically ±15%).
-
Visualizing the Concepts
Caption: Workflow demonstrating matrix effect interference.
Caption: Correction of matrix effects using an internal standard.
References
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1082-1094.
-
Li, W., Cohen, L. H., & Zeng, J. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(12), 859-863. Retrieved from [Link]
-
Mao, Y., Zang, L., & Wang, T. (2021). Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry. Analytical Biochemistry, 635, 114447. Retrieved from [Link]
-
WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Liang, Z., Li, Y., & Li, G. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Methods in Chemistry, 2015, 248386. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Xu, Y., Gilar, M., & Lee, J. W. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 396(6), 2215-2224. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Lipid Research, 46(2), 194-204. Retrieved from [Link]
-
George, J., Hayen, H., & Schuhmacher, R. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-13. Retrieved from [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
Technical Support Center: N,N-Dimethyl-d6-glycine hydrochloride in Mass Spectrometry
Welcome to the technical support center for N,N-Dimethyl-d6-glycine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who use this deuterated internal standard in their mass spectrometry-based analyses. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges and ensure the integrity of your experimental results.
Introduction to N,N-Dimethyl-d6-glycine hydrochloride
N,N-Dimethyl-d6-glycine hydrochloride is a deuterated form of N,N-Dimethylglycine, where six hydrogen atoms on the two methyl groups have been replaced by deuterium.[1] This isotopic labeling provides a mass shift of +6 Da compared to the endogenous molecule, making it a valuable internal standard for quantitative mass spectrometry.[2] However, like all deuterated standards, it is not without its potential for analytical interference. This guide will address the most common issues encountered when using N,N-Dimethyl-d6-glycine hydrochloride in mass spectrometry and provide practical solutions.
Troubleshooting Guide
Problem 1: Poor Peak Shape or Splitting of the Internal Standard Peak
Symptoms:
-
The chromatographic peak for N,N-Dimethyl-d6-glycine hydrochloride is broad, tailing, or split.
-
The peak shape of the internal standard is significantly different from the analyte (N,N-Dimethylglycine).
Possible Causes and Solutions:
-
Cause: Isotopic effects on chromatography. Deuteration can sometimes lead to slight changes in the physicochemical properties of a molecule, affecting its interaction with the stationary phase. This can cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte.[3][4]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to improve peak shape. For polar compounds like dimethylglycine, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.[5]
-
Column Selection: Experiment with different column chemistries to find one that provides symmetrical peak shapes for both the analyte and the internal standard.
-
-
-
Cause: On-column degradation or interaction.
-
Solution:
-
Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of N,N-Dimethylglycine.
-
Sample Matrix: Complex biological matrices can sometimes contribute to peak shape issues. Ensure adequate sample clean-up to remove potential interferences.
-
-
Problem 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in the analyte/internal standard peak area ratio across replicate injections.
-
The calibration curve is non-linear or has a poor correlation coefficient (R²).
Possible Causes and Solutions:
-
Cause: In-source fragmentation of the internal standard. The energy in the mass spectrometer's ion source can sometimes be high enough to cause fragmentation of the parent ion before it reaches the mass analyzer.[5][6][7][8] This can lead to an underestimation of the true parent ion intensity.
-
Solution:
-
Optimize Source Conditions: Reduce the source temperature and fragmentor/cone voltage to minimize in-source fragmentation.
-
Monitor Multiple Transitions: In addition to the primary MRM transition, monitor for potential fragment ions of N,N-Dimethyl-d6-glycine hydrochloride to assess the extent of in-source fragmentation.
-
-
-
Cause: Matrix effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[3] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[3]
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove matrix components.
-
Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from interfering matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples to compensate for matrix effects.
-
-
-
Cause: Isotopic Contribution or "Cross-Talk". At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, leading to a non-linear calibration curve.
-
Solution:
-
Lower Analyte Concentration: If possible, dilute the samples to a concentration where the isotopic contribution is negligible.
-
Use a Higher Mass-Labeled Standard: If available, an internal standard with a higher degree of deuteration or ¹³C labeling would minimize this interference.
-
Mathematical Correction: In some cases, mathematical models can be used to correct for the isotopic contribution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for N,N-Dimethyl-d6-glycine hydrochloride in positive ion mode ESI-MS/MS?
In positive ion electrospray ionization (ESI), N,N-Dimethyl-d6-glycine will be protonated. The hydrochloride salt will dissociate in solution.
-
Precursor Ion ([M+H]⁺): The theoretical monoisotopic mass of the neutral N,N-Dimethyl-d6-glycine is approximately 109.11 g/mol . Therefore, the expected protonated precursor ion will have an m/z of approximately 110.12 .
-
Product Ions: Fragmentation of the precursor ion will likely involve the loss of the carboxylic acid group and fragmentation of the dimethylamino group. Expected product ions include:
-
Loss of CO₂ and H₂O (neutral loss of 46 Da): m/z ~64.10
-
Loss of the entire glycine backbone: m/z ~52.09 (protonated dimethylamine-d6)
-
Q2: Can in-source fragmentation of N,N-Dimethyl-d6-glycine hydrochloride lead to interference with my analyte?
Yes. If the in-source fragmentation of the deuterated internal standard produces a fragment ion with the same m/z as the precursor ion of the non-deuterated analyte, this can lead to significant interference.[5][6][7][8] It is crucial to carefully select MRM transitions to avoid such overlaps.
Q3: My deuterated internal standard appears to be losing its deuterium labels. What could be the cause?
Deuterium atoms on methyl groups are generally stable. However, under certain conditions, such as high source temperatures or in the presence of certain reactive species in the plasma, H/D exchange can occur.[4]
-
Troubleshooting:
-
Optimize MS source conditions to be as gentle as possible.
-
Ensure the purity of solvents and reagents.
-
Investigate the stability of the internal standard in the sample matrix over time.
-
Q4: Are there alternatives to using N,N-Dimethyl-d6-glycine hydrochloride as an internal standard?
While deuterated standards are a good choice, other isotopically labeled internal standards can also be used. A ¹³C- or ¹⁵N-labeled N,N-Dimethylglycine would be an excellent alternative, as these labels are less prone to the isotopic effects on chromatography that can be seen with deuterium.[4] However, these are often more expensive and less readily available.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting process for common issues with N,N-Dimethyl-d6-glycine hydrochloride.
Summary of Key Parameters
| Parameter | N,N-Dimethylglycine | N,N-Dimethyl-d6-glycine hydrochloride |
| Chemical Formula | C₄H₉NO₂ | C₄D₆H₄ClNO₂ |
| Monoisotopic Mass | 103.06 g/mol | 109.11 g/mol (free base) |
| CAS Number | 1118-68-9 | 347840-03-3 |
| Expected [M+H]⁺ | ~104.07 m/z | ~110.12 m/z |
References
-
ARKAT USA, Inc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-4-yliden)amines. ARKIVOC, 2001(ix), 117-124. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
-
PubMed Central. (n.d.). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Retrieved from [Link]
-
PubMed. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. [Link]
- Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(5), 459-477.
-
MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation. Retrieved from [Link]
-
Chromatography Forum. (2023). Losing Molecular Ion LCMSMS. Retrieved from [Link]
- Iyer, S. S., et al. (2008). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of the American Society for Mass Spectrometry, 19(3), 382-388.
-
ACS Publications. (2023). Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile Chemicals in Recycled Plastics. Environmental Science & Technology, 57(24), 8887-8897. [Link]
-
PubMed. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer. [Link]
-
PubMed. (2016). N,N-dimethylglycine Differentially Modulates Psychotomimetic and Antidepressant-Like Effects of Ketamine in Mice. [Link]
-
Aladdin Scientific. (n.d.). N,N-Dimethyl-d6-glycine Hydrochloride. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myadlm.org [myadlm.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. In-source fragmentation [jeolusa.com]
- 6. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N,N-Dimethyl-d6-glycine hydrochloride
As a deuterated internal standard, the precise and consistent handling of N,N-Dimethyl-d6-glycine hydrochloride is paramount to achieving accurate and reproducible results in mass spectrometry-based analyses. Its hygroscopic nature, however, presents a significant challenge. This guide provides expert advice and troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): General Handling & Storage
Question 1: I've just received my vial of N,N-Dimethyl-d6-glycine hydrochloride. What is the most critical first step?
Answer: The most critical first step is to prevent moisture contamination. N,N-Dimethyl-d6-glycine hydrochloride is hygroscopic, meaning it readily absorbs water from the atmosphere. This can lead to clumping, difficulty in weighing, and, most importantly, an inaccurate concentration of your stock solution.
Before opening the vial for the first time, it is imperative to allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
Question 2: What are the optimal long-term storage conditions for this compound?
Answer: To maintain the long-term stability and integrity of N,N-Dimethyl-d6-glycine hydrochloride, it should be stored under controlled conditions. The primary goal is to keep it dry and cold.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows down potential degradation over long periods. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen. |
| Location | Desiccator (within the freezer) | Provides an additional layer of protection against moisture. |
| Container | Tightly sealed original vial | Ensures the integrity of the primary container seal. |
Question 3: The powder in my vial appears clumpy. Is it still usable?
Answer: Clumping is a clear indication that the compound has absorbed moisture. While it may still be usable, you must proceed with caution as the water content will affect its mass. If you attempt to weigh out the clumpy powder directly, you will be weighing a combination of the compound and water, leading to a stock solution with a lower-than-calculated concentration.
If you must use a clumpy reagent, it is recommended to dry it under a high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide) before weighing. However, for quantitative applications like creating an internal standard stock, it is always best practice to use a fresh, unopened vial to ensure the highest accuracy.
Experimental Protocols & Troubleshooting
Protocol 1: Accurate Preparation of a Stock Solution
This protocol outlines the standard procedure for preparing an accurate stock solution of N,N-Dimethyl-d6-glycine hydrochloride, designed to minimize moisture contamination.
Step-by-Step Methodology:
-
Equilibration: Place the sealed vial of N,N-Dimethyl-d6-glycine hydrochloride in a desiccator at room temperature for at least 30 minutes.
-
Weighing: In a controlled environment with low humidity (ideally a glove box or a balance with a draft shield), weigh the desired amount of powder into a tared, clean, and dry volumetric flask. Perform this step as quickly as possible.
-
Dissolution: Add a portion of the desired solvent (e.g., high-purity water or methanol) to the flask. Use a solvent that is compatible with your analytical method.
-
Sonication & Vortexing: Gently sonicate or vortex the flask until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize solvent evaporation from the main stock. Store these aliquots at -20°C or below.
Figure 1. Workflow for handling hygroscopic compounds.
Troubleshooting Guide: Inconsistent Internal Standard (IS) Signal
One of the most common issues encountered when using a deuterated internal standard is a variable or inconsistent signal across an analytical run. The response of the IS is expected to be consistent across all samples, including calibration standards and quality controls.[1] Variability can undermine the accuracy of your quantitative results.[2][3]
Question 4: My IS signal is showing significant variability between injections. What are the potential causes related to the compound itself?
Answer: Before investigating instrumental or matrix effects, it's crucial to rule out issues stemming from the handling of the N,N-Dimethyl-d6-glycine hydrochloride stock solution.
-
Inaccurate Initial Weighing: As previously discussed, moisture absorption during weighing is a primary cause of concentration errors. If the powder absorbed water, your stock solution will be less concentrated than intended, leading to a lower-than-expected IS signal.
-
Stock Solution Instability: While the compound is stable when stored correctly, repeated freeze-thaw cycles of the stock solution can lead to solvent evaporation, thereby increasing the concentration over time. This is why preparing single-use aliquots is critical.
-
Incomplete Dissolution: If the compound was not fully dissolved during stock preparation, the concentration will be inaccurate and non-homogenous. Always visually confirm complete dissolution before final volume adjustment.
Question 5: I've confirmed my stock solution was prepared correctly, but the IS signal is still drifting or erratic. What should I investigate next?
Answer: If you are confident in your stock solution, the variability is likely due to matrix effects, issues with the sample preparation workflow, or instrument malfunction.[2]
-
Matrix Effects: Components in your sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the internal standard in the mass spectrometer's source.[2] This can cause the IS signal to vary from sample to sample depending on the matrix composition of each. A robust sample preparation method (e.g., solid-phase extraction) can help remove these interfering components.
-
Sample Processing Errors: Inconsistent sample handling can introduce variability. For example, if the IS is added at different temperatures, or if there are slight variations in extraction efficiency between samples, the final concentration of the IS can differ. Automation or careful manual pipetting can mitigate this.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a partially clogged injector, fluctuating spray stability in the ESI source, or detector fatigue, can all lead to an unstable IS signal.[4]
The following decision tree provides a systematic approach to troubleshooting inconsistent IS signals.
Figure 2. Troubleshooting inconsistent IS signals.
References
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Available at: [Link]
-
Chromatography Today. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS. Available at: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available at: [Link]
-
Reddit. (2023). ICP-MS internal standard issues. r/massspectrometry. Available at: [Link]
-
Credence Research. (n.d.). N N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032. Available at: [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]
-
Aladdin Scientific. (n.d.). N,N-Dimethyl-d6-glycine Hydrochloride. Available at: [Link]
Sources
Technical Support Center: N,N-Dimethyl-d6-glycine hydrochloride
Welcome to the technical support center for N,N-Dimethyl-d6-glycine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the use of this compound in their experiments. As a deuterated internal standard, the purity and stability of N,N-Dimethyl-d6-glycine hydrochloride are paramount for accurate and reproducible results. This resource provides in-depth technical guidance on identifying and mitigating potential contaminants.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for N,N-Dimethyl-d6-glycine hydrochloride?
A1: N,N-Dimethyl-d6-glycine hydrochloride should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] It is hygroscopic and can absorb water from the atmosphere, which can affect its concentration and stability. For long-term storage, it is advisable to store it in a desiccator.
Q2: What is the recommended re-analysis timeframe for this product?
A2: It is recommended to re-analyze the chemical purity of N,N-Dimethyl-d6-glycine hydrochloride after three years of storage under recommended conditions.[2] Over time, degradation can occur, potentially impacting the accuracy of your experimental results.
Product Specifications
Q3: What are the typical isotopic and chemical purity levels for N,N-Dimethyl-d6-glycine hydrochloride?
A3: Reputable suppliers typically provide this compound with an isotopic purity of 99 atom % D and a chemical purity of 98% or higher.[1][3] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific purity information.
Troubleshooting Guide: Potential Contaminants and Their Identification
The purity of N,N-Dimethyl-d6-glycine hydrochloride is critical for its function as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[4] Contaminants can arise from the synthesis process, degradation, or improper handling.
Synthesis-Related Impurities
The synthesis of N,N-dimethylglycine, the non-deuterated analog, often provides clues to potential impurities in the deuterated version. Common synthetic routes that can be adapted for deuterated compounds include:
-
Alkylation of Glycine: The Eschweiler-Clarke reaction, which involves the methylation of glycine using formaldehyde and formic acid, is a common method.[2]
-
Reaction of a Glycine Equivalent with a Deuterated Methyl Source: Another approach involves reacting a glycine precursor with a deuterated methylating agent.
These synthetic pathways can introduce specific impurities.
Q4: I am observing unexpected peaks in the 1H NMR spectrum of my N,N-Dimethyl-d6-glycine hydrochloride standard. What could they be?
A4: Unexpected peaks in the 1H NMR spectrum can originate from several sources. Beyond residual protio-solvent peaks, consider the following synthesis-related impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, you might see trace amounts of glycine, formaldehyde, or formic acid.
-
Partially Methylated Intermediates: Incomplete methylation during synthesis can lead to the presence of N-methyl-d3-glycine (sarcosine-d3).
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, isopropanol) can be present in the final product.[5]
To identify these impurities, you can reference established tables of NMR chemical shifts for common laboratory solvents and organic compounds.[6][7][8][9]
Experimental Protocol: NMR Analysis for Impurity Identification
-
Sample Preparation: Accurately weigh a sample of N,N-Dimethyl-d6-glycine hydrochloride and dissolve it in a deuterated solvent (e.g., D2O, DMSO-d6) to a known concentration.
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.
-
Data Analysis:
-
Identify the characteristic peaks for N,N-Dimethyl-d6-glycine hydrochloride.
-
Compare any unknown peaks to the chemical shifts of potential impurities listed in the table below and in referenced literature.[6][7][8][9]
-
Integrate the signals of the impurities relative to the main compound to estimate their concentration.
-
Table 1: Potential 1H NMR Chemical Shifts of Synthesis-Related Impurities in D2O
| Compound | Functional Group | Approximate Chemical Shift (ppm) |
| Glycine | CH2 | ~3.57[10] |
| Sarcosine (N-methylglycine) | N-CH3 | ~2.7 |
| N-CH2-COO | ~3.6 | |
| Formaldehyde (hydrated) | CH2 | ~4.8 |
| Formic Acid | CH | ~8.22[8] |
Q5: My LC-MS analysis shows a peak with a mass corresponding to a partially deuterated species. What could be the cause?
A5: A peak corresponding to a partially deuterated species, such as N,N-Dimethyl-d3-glycine, indicates incomplete deuteration during the synthesis of the methylating agent or the final product. This will affect the accuracy of quantification when used as an internal standard. It is crucial to use a high-resolution mass spectrometer to differentiate between isotopic peaks and potential isobaric interferences.
Diagram: Potential Synthesis-Related Impurities
Caption: Synthetic pathway and potential impurities.
Degradation-Related Impurities
N,N-Dimethylglycine is a known metabolite and can undergo degradation.[11] The primary degradation pathway involves demethylation.
Q6: I suspect my old stock of N,N-Dimethyl-d6-glycine hydrochloride has degraded. What are the likely degradation products?
A6: The primary degradation products of N,N-Dimethyl-d6-glycine are its demethylated analogs. The expected degradation pathway is:
N,N-Dimethyl-d6-glycine → N-Methyl-d3-glycine (Sarcosine-d3) + Formaldehyde-d2 N-Methyl-d3-glycine → Glycine + Formaldehyde-d2
Therefore, you may observe an increase in the levels of sarcosine-d3 and glycine in your standard.[4]
Diagram: Degradation Pathway of N,N-Dimethyl-d6-glycine
Caption: Stepwise demethylation degradation pathway.
Experimental Protocol: LC-MS/MS Analysis for Degradation Products
LC-MS/MS is a highly sensitive and specific technique for quantifying N,N-Dimethyl-d6-glycine and its potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of the N,N-Dimethyl-d6-glycine hydrochloride in a suitable solvent (e.g., water, methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare separate standards of potential impurities (glycine, sarcosine) for confirmation of retention time and fragmentation patterns.
-
-
LC-MS/MS Method:
-
Chromatography: Use a suitable column for separating these polar compounds, such as a HILIC or a mixed-mode column.[12] A reverse-phase C18 column with an ion-pairing agent can also be effective.[6]
-
Mobile Phase: A typical mobile phase for HILIC would be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to N,N-Dimethyl-d6-glycine, sarcosine-d3, and glycine based on their retention times and specific mass transitions.
-
Quantify the amount of each degradation product relative to the parent compound.
-
Table 2: Example LC-MS/MS Parameters for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N,N-Dimethyl-d6-glycine | 110.1 | 64.1 |
| Sarcosine-d3 | 93.1 | 47.1 |
| Glycine | 76.0 | 30.0 |
Note: These are theoretical values and should be optimized on your specific instrument.
Conclusion
Ensuring the purity of your N,N-Dimethyl-d6-glycine hydrochloride internal standard is crucial for the integrity of your research. By understanding the potential sources of contamination and employing appropriate analytical techniques, you can confidently identify and mitigate any issues, leading to more accurate and reliable experimental outcomes.
References
-
Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. National Institutes of Health. [Link]
- Synthetic process for the preparation of N,N dimethyl glycine (DMG).
-
Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium on... ResearchGate. [Link]
-
Dimethylglycine. Wikipedia. [Link]
- Method for detecting glycine and impurities thereof by high performance liquid chromatography.
-
N,N-Dimethyl-d6-glycine Hydrochloride. Aladdin Scientific. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]
-
Comprehensive solid-state NMR analysis reveals the effects of N-methylation on the molecular dynamics of glycine. PubMed. [Link]
-
Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. National Institutes of Health. [Link]
- N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
-
Dimethylglycine Deficiency and the Development of Diabetes. National Institutes of Health. [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. [Link]
-
Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. The Royal Society of Chemistry. [Link]
-
Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. ResearchGate. [Link]
-
Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]
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- 4. Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]
- 6. Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Validation & Comparative
A Senior Scientist's Guide to Establishing Linearity for Bioanalytical Assays Using N,N-Dimethyl-d6-glycine Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. The ability to accurately determine the concentration of an analyte in a complex biological matrix underpins critical decisions in drug development, from preclinical pharmacokinetics to pivotal clinical trials. A cornerstone of this analytical rigor is the establishment of linearity, a validation parameter that confirms a direct, proportional relationship between the instrumental response and the concentration of the analyte over a defined range.
This guide provides an in-depth, technical exploration of how to determine and validate the linearity of a calibration curve, specifically focusing on methods utilizing N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled internal standard (SIL-IS). As a deuterated analog of N,N-Dimethylglycine, this internal standard is frequently employed in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the precise quantification of amino acids, methylated metabolites, and other small molecules.[1][2] We will move beyond a simple recitation of steps to dissect the scientific rationale behind the protocols, ensuring a self-validating and regulatory-compliant approach.
The Scientific Rationale: Why Every Choice Matters in Linearity Assessment
Establishing a robust calibration curve is not merely about plotting points on a graph. Each decision in the experimental design is a deliberate choice to mitigate variability and ensure the final data is a true representation of the analyte's concentration.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The choice of an internal standard (IS) is arguably the most critical factor in achieving accurate and precise bioanalytical data. While other standards exist, a SIL-IS like N,N-Dimethyl-d6-glycine hydrochloride is considered the gold standard for LC-MS/MS.
-
Causality: A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic substitution (e.g., deuterium for hydrogen).[2] This near-perfect analogy means it behaves virtually identically during sample extraction, chromatography, and ionization. Consequently, it effectively normalizes for any analyte loss during sample preparation and corrects for fluctuations in instrument response (e.g., ion suppression or enhancement). This intrinsic self-correction is what makes the method so trustworthy.
Defining the Analytical Range: LLOQ and ULOQ
The calibration range, bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), must encompass the expected concentrations of the analyte in the actual study samples.
-
Expertise: The LLOQ is not simply the lowest detectable signal; it is the lowest concentration that can be measured with acceptable accuracy and precision.[3] Regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance, stipulate that the LLOQ should have a signal-to-noise ratio of at least 5:1 and that precision and accuracy should be within ±20%.[3] The ULOQ defines the upper boundary of the reliable measurement range. Concentrations above the ULOQ must be diluted with blank matrix to fall within the curve's range, an experiment known as dilution integrity.[4]
The Matrix Effect: Why Blanks are Not Empty
Biological matrices (plasma, serum, urine, etc.) are incredibly complex. Co-eluting endogenous components can interfere with the ionization of the analyte and internal standard, a phenomenon known as the "matrix effect."
-
Trustworthiness: To account for this, calibration standards must be prepared in the same biological matrix as the study samples, sourced from at least six different lots to ensure the method is robust against inter-subject variability. This "matrix-matched" approach ensures that the standards and the unknown samples are affected by the matrix in the same way, making the quantification valid.
Choosing the Right Fit: The Power of Weighted Linear Regression
While it's tempting to apply a simple linear regression and aim for an R² value close to 1.0, this can be misleading. For bioanalytical assays, the variance of the response is often not constant across the concentration range (a condition known as heteroscedasticity); it typically increases with concentration.
-
Expertise: A simple linear regression gives equal importance (weight) to every data point. This means the higher concentration points, with their larger absolute variance, can disproportionately influence the regression line, leading to significant inaccuracy at the LLOQ. To counteract this, a weighted linear regression (most commonly with a weighting factor of 1/x or 1/x²) is employed. This gives more weight to the lower concentration points, ensuring a better fit across the entire range and, critically, improving accuracy at the LLOQ.
Experimental Protocol: Generating a Validated Calibration Curve
This protocol outlines the steps for a full validation of a calibration curve using N,N-Dimethyl-d6-glycine hydrochloride as an internal standard for the quantification of an analyte (e.g., N,N-Dimethylglycine) in human plasma.
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol).
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of N,N-Dimethyl-d6-glycine hydrochloride and dissolve in 10 mL of Methanol.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock solution with 50:50 Methanol:Water to create a series of working solutions that will be used to spike into the blank matrix.
-
Internal Standard Working Solution (IS-WS): Dilute the Internal Standard Stock to a final concentration that yields a robust and consistent response in the mass spectrometer (e.g., 50 ng/mL). The choice of this concentration is determined during method development.
Preparation of Calibration Curve Standards
-
Label nine 1.5 mL microcentrifuge tubes for each calibration point (Blank, LLOQ, Cal 2-8, ULOQ).
-
Add a small, precise volume (e.g., 10 µL) of the appropriate Analyte Working Solution to each tube (except the Blank and Double Blank) to achieve the desired final concentrations in the matrix.
-
Add 200 µL of pooled blank human plasma to each tube. Vortex briefly.
-
This process creates a set of matrix-matched calibration standards.
| Standard ID | Analyte Concentration (ng/mL) |
| Double Blank | 0 |
| Blank | 0 (contains IS) |
| LLOQ | 1.0 |
| Cal 2 | 2.5 |
| Cal 3 | 10 |
| Cal 4 | 50 |
| Cal 5 | 100 |
| Cal 6 | 250 |
| Cal 7 | 400 |
| ULOQ | 500 |
Sample Extraction (Protein Precipitation)
-
To every tube (except the Double Blank), add 20 µL of the IS-WS (50 ng/mL).
-
Add 600 µL of ice-cold acetonitrile to all tubes. This high volume of organic solvent will precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 400 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is often suitable for this type of polar molecule.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from 5% to 95% B over 3-5 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and N,N-Dimethyl-d6-glycine hydrochloride. The mass difference of +6 Da for the internal standard ensures no spectral overlap.[6]
Workflow for Calibration Curve Generation
Caption: Workflow for generating calibration standards and acquiring data for linearity assessment.
Data Analysis and Regulatory Acceptance Criteria
The acquired data, consisting of peak areas for the analyte and the internal standard at each concentration level, is now used to assess linearity.
Constructing the Curve
-
Calculate the Peak Area Ratio (PAR): For each standard (from LLOQ to ULOQ), divide the peak area of the analyte by the peak area of the internal standard (N,N-Dimethyl-d6-glycine hydrochloride).
-
Plot the Data: Create a plot with the Nominal Concentration on the x-axis and the calculated PAR on the y-axis.
-
Apply Regression: Perform a weighted (1/x²) linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Validation: The Self-Check System
The trustworthiness of the curve is confirmed by back-calculating the concentration of each standard using the regression equation.
Back-Calculation Formula: Calculated Conc. = (Peak Area Ratio - y-intercept) / slope
This calculated concentration is then compared to the known nominal concentration, and the deviation is determined.
Example Data and Linearity Assessment
| Standard ID | Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | % Deviation | Acceptance Status |
| LLOQ | 1.0 | 0.025 | 0.89 | -11.0% | Pass |
| Cal 2 | 2.5 | 0.061 | 2.45 | -2.0% | Pass |
| Cal 3 | 10 | 0.245 | 10.21 | +2.1% | Pass |
| Cal 4 | 50 | 1.220 | 50.83 | +1.7% | Pass |
| Cal 5 | 100 | 2.395 | 99.79 | -0.2% | Pass |
| Cal 6 | 250 | 6.050 | 252.08 | +0.8% | Pass |
| Cal 7 | 400 | 9.550 | 397.92 | -0.5% | Pass |
| ULOQ | 500 | 12.010 | 500.42 | +0.1% | Pass |
Regulatory Acceptance Criteria (Based on FDA & ICH M10 Guidance) [7][8]
| Parameter | Acceptance Limit |
| Number of Standards | A minimum of 6 non-zero standards are required. |
| Correlation Coefficient | R² should be ≥ 0.99. |
| Standard Deviation | At least 75% of the non-zero standards must be within the acceptance range. |
| Accuracy Range | ±15% of the nominal value for all standards, except the LLOQ. |
| LLOQ Accuracy Range | ±20% of the nominal value for the LLOQ. |
In the example table above, all standards passed, demonstrating excellent linearity across the defined range.
Comparison of Calibration Strategies
While using a SIL-IS like N,N-Dimethyl-d6-glycine hydrochloride is the preferred method, it's useful to understand the alternatives and their limitations.
| Calibration Strategy | Description | Advantages | Disadvantages |
| SIL-IS (e.g., N,N-Dimethyl-d6-glycine HCl) | Internal standard is a stable isotope-labeled version of the analyte. | Gold Standard. Corrects for nearly all sources of experimental error, including extraction variability and matrix effects. Co-elutes with the analyte. | Can be expensive and may not be commercially available for all analytes. |
| Analog Internal Standard | A different molecule that is structurally similar to the analyte (e.g., using 7-Methylxanthine for N,N-dimethylglycine).[9] | More readily available and less expensive than a SIL-IS. Better than external calibration. | May have different extraction recovery and ionization efficiency than the analyte. Does not co-elute perfectly. Cannot fully correct for all variability. |
| External Standard Calibration | Calibration curve is generated without an internal standard. | Simple and inexpensive. | Not suitable for regulated bioanalysis. Highly susceptible to errors from sample preparation and matrix effects. Lacks the self-validating nature of internal standards. |
Decision Flowchart for Calibration Strategy
Caption: Decision-making process for selecting an appropriate calibration strategy in bioanalysis.
Conclusion
Determining the linearity of a calibration curve is a foundational requirement of bioanalytical method validation. The use of a high-quality stable isotope-labeled internal standard, such as N,N-Dimethyl-d6-glycine hydrochloride , provides the highest level of confidence and data integrity. By understanding the scientific principles behind matrix matching, weighted linear regression, and regulatory acceptance criteria, researchers can develop robust, reliable, and compliant assays. This rigorous approach ensures that the quantitative data generated can be trusted to make critical decisions throughout the drug development lifecycle, ultimately contributing to the advancement of science and medicine.
References
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ResolveMass Laboratories Inc. (n.d.). N,N-Dimethyl-d6-glycine HCl | CAS 347840-03-3. Retrieved from Google Search.[1]
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MedchemExpress.com. (n.d.). N,N-Dimethylglycine-d6 hydrochloride. Retrieved from Google Search.[2]
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Lever, M., et al. (2000). Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 351-359. [This is a representative citation; the direct link is from the grounding tool result].[9]
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Aladdin Scientific. (n.d.). N,N-Dimethyl-d6-glycine Hydrochloride. Retrieved from Google Search.[10]
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Multichem. (n.d.). N,N-Dimethyl glycine HCL Stockist. Retrieved from Google Search.[11]
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Hawkins, E., et al. (2013). Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. Bioanalysis, 5(13), 1647-1658. [This is a representative citation; the direct link is from the grounding tool result].[12]
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Lothman, J., et al. (2014). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5 min. Journal of Chromatography B, 945-946, 126-132.[13]
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Fisher Scientific. (n.d.). N,N-Dimethyl-d6-glycine Hydrochloride, TRC 10 mg. Retrieved from Google Search.[14]
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ResearchGate. (n.d.). Calibration curve of the maximum reflectance intensity of glycine.... Retrieved from Google Search.[15]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link].[7]
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International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from Google Search.[16]
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SIELC Technologies. (n.d.). Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link].[5]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from Google Search.[3]
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Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from Google Search.[17]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link].[8]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link].[4]
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A Senior Application Scientist's Guide to Ensuring Specificity in Complex Matrices: A Comparative Analysis of N,N-Dimethyl-d6-glycine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the demanding environments of drug development and clinical research, the pursuit of accuracy and precision is paramount. The quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates is fraught with challenges, the most significant of which is the "matrix effect".[1][2] This phenomenon, where endogenous components of the sample interfere with the ionization of the target analyte, can lead to erroneous data through ion suppression or enhancement.[3] To navigate this challenge, the use of an appropriate internal standard (IS) is not merely a suggestion but a foundational requirement for robust and reliable data.[4][5]
This guide provides an in-depth comparison of N,N-Dimethyl-d6-glycine hydrochloride (DMG-d6), a stable isotope-labeled (SIL) internal standard, against other common approaches. We will explore the mechanistic underpinnings of its superior specificity and provide actionable experimental protocols to validate its performance, ensuring the integrity of your bioanalytical methods.
The Crucial Role of the Internal Standard in Mass Spectrometry
At its core, an internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls.[5] Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.[4] An ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[6] This is where the choice of IS becomes a critical decision point in method development.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.[7][8] These are molecules where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[7] DMG-d6 is the deuterium-labeled analogue of N,N-Dimethylglycine (DMG), a naturally occurring amino acid derivative.[9] Because the chemical and structural properties of a SIL IS are nearly identical to the analyte, it experiences the same extraction efficiencies and, crucially, the same degree of matrix-induced ion suppression or enhancement.[10] Since the IS and analyte behave almost identically, the ratio of their signals remains constant even when absolute signal intensities fluctuate, leading to highly accurate and precise quantification.[6]
Comparative Analysis: Why DMG-d6 Excels
To appreciate the specificity of DMG-d6, we must compare it to lesser alternatives. The primary contender is the structural analogue IS , a molecule that is chemically similar but not identical to the analyte.
| Feature | N,N-Dimethyl-d6-glycine HCl (SIL IS) | Structural Analogue IS (e.g., N-Propylglycine) | No Internal Standard |
| Chemical Identity | Identical to analyte, differing only in mass.[11] | Similar but distinct chemical structure. | Not Applicable |
| Chromatography | Co-elutes with the analyte. | Different retention time. | Not Applicable |
| Matrix Effect | Experiences and corrects for the exact same matrix effects as the analyte.[7] | Experiences different matrix effects due to elution at a different time. | No correction, highly variable results.[2] |
| Extraction Recovery | Identical recovery to the analyte. | May have different recovery efficiency. | No correction for recovery losses. |
| Accuracy & Precision | Highest level of accuracy and precision.[8] | Compromised accuracy and precision. | Unreliable and unacceptable for regulated bioanalysis. |
| Cost | Higher initial cost. | Lower cost. | Lowest cost. |
| Regulatory View | Preferred or required by regulatory bodies like the FDA for bioanalytical method validation.[5][12] | Use requires extensive justification and validation. | Not acceptable for pivotal studies. |
The fundamental flaw of a structural analogue is that it does not co-elute with the analyte. Matrix effects are often transient and highly dependent on what other endogenous compounds are eluting from the liquid chromatography (LC) column at any given moment.[1] An analogue eluting even a fraction of a minute apart from the analyte will be in a different "micro-environment" of co-eluting matrix components and will therefore not accurately correct for the specific ion suppression or enhancement affecting the analyte of interest.
Experimental Validation of Specificity
Trust in an analytical method is built upon rigorous validation. The following protocols outline how to experimentally demonstrate the superiority of DMG-d6 in a complex matrix like human plasma. The objective is to quantify endogenous N,N-Dimethylglycine.
Workflow Overview
The following diagram illustrates the general workflow for sample analysis, a critical component of ensuring a self-validating system.
Caption: Bioanalytical workflow from sample preparation to final quantification.
Protocol 1: Sample Preparation via Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma, making it suitable for high-throughput analysis.[13] Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping small molecules like DMG and DMG-d6 in solution.
-
Aliquot : Pipette 50 µL of human plasma (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Spike IS : Add 10 µL of the internal standard working solution (e.g., 500 ng/mL N,N-Dimethyl-d6-glycine hydrochloride in 50% methanol) to each tube.
-
Precipitate : Add 200 µL of ice-cold acetonitrile.
-
Vortex : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate : Incubate at 4°C for 10 minutes to allow for complete protein precipitation.
-
Centrifuge : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer : Carefully aspirate 150 µL of the clear supernatant and transfer it to a clean autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) provides two layers of specificity.[14] The first is the chromatographic separation, and the second is the detection of a specific precursor-to-product ion transition, which is highly characteristic of the analyte.[14] A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often effective for retaining and separating small, polar molecules like DMG.[15]
-
LC System : Standard HPLC or UHPLC system.
-
Column : HILIC Column (e.g., Silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 95% B to 50% B over 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS System : Triple Quadrupole Mass Spectrometer.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions :
-
N,N-Dimethylglycine (Analyte) : Q1: 104.1 m/z -> Q3: 58.1 m/z
-
N,N-Dimethyl-d6-glycine (IS) : Q1: 110.1 m/z -> Q3: 64.1 m/z
-
Data-Driven Comparison: Quantifying the Impact of IS Choice
To demonstrate the performance difference, a matrix effect experiment is conducted. The peak area of an analyte spiked into a post-extraction blank matrix is compared to the peak area of the analyte in a neat solution. The IS should track and correct for this effect.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
An ideal SIL IS will show a similar matrix effect percentage to the analyte, and the final, IS-corrected analyte response will be consistent and reproducible.
| Parameter | Using DMG-d6 (SIL IS) | Using Structural Analogue IS |
| Analyte Matrix Effect (%) | 75% (Ion Suppression) | 75% (Ion Suppression) |
| IS Matrix Effect (%) | 76% (Tracks Analyte) | 95% (Minimal Suppression) |
| Analyte Recovery (%) | 92% | 92% |
| IS Recovery (%) | 93% | 85% |
| Final Quant. Precision (%CV) | < 5% | > 15% |
As the data shows, the structural analogue, eluting at a different time, does not experience the same degree of ion suppression. It therefore fails to correct for the suppression affecting the analyte, leading to poor precision (%CV) and inaccurate quantification. The DMG-d6, co-eluting and behaving identically, perfectly tracks the analyte's response, yielding a highly precise and reliable result.
Visualizing the Principle of Isotope Dilution
The diagram below illustrates why the SIL IS is so effective at correcting for signal variability.
Caption: Stable isotope dilution principle under ion suppression conditions.
Conclusion and Authoritative Recommendation
References
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Holm, A., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286-294. [Link]
-
Mei, H., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 929-938. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
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Jiang, X., et al. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research, 52(7), 1435-1445. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. [Link]
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Cui, L., & Hou, J. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Analytica Chimica Acta, 886, 1-11. [Link]
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ResearchGate. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1935-1941. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Bioanalysis Zone. (2016). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N,N-Dimethyl-d6-glycine Hydrochloride
As a Senior Application Scientist, I understand that excellence in the lab goes beyond achieving breakthrough results; it encompasses a profound commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the isotopically labeled compound N,N-Dimethyl-d6-glycine hydrochloride, is a critical component of responsible research. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment. The procedures outlined here are designed to be self-validating, integrating safety and compliance into a seamless workflow.
Hazard Identification and Precautionary Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. N,N-Dimethyl-d6-glycine hydrochloride, while a valuable tool in research, possesses properties that necessitate careful handling.[1] It is classified as harmful if swallowed and can cause skin and eye irritation.[2][3] Furthermore, its hydrochloride form is recognized as being obviously hazardous to water (Water Hazard Class 2), demanding that it be prevented from entering any drains or waterways.[4]
The primary causality for treating this compound as regulated chemical waste stems from these inherent hazards. Accidental release into the sanitary system or general waste can lead to environmental contamination and potential health risks. Therefore, the foundational principle of its disposal is strict containment and transfer to a licensed waste management facility.
| Hazard Characteristic | GHS Classification & Statement | Key Precaution | Source |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][5] | [3][5] |
| Skin & Eye Irritation | Irritant (Hazardous in case of contact) | Wear protective gloves, lab coat, and chemical safety goggles.[2] | [2] |
| Aquatic Hazard | WGK 2 (Obviously hazardous to water) | Prevent release to the environment. Do not dispose of down the drain.[4][6] | [4][6] |
| Inhalation Hazard | Hazardous in case of inhalation | When handling the solid, use local exhaust ventilation or a dust respirator to avoid inhaling particles.[2] | [2] |
| Combustion Products | May be combustible at high temperatures | Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[7] | [7] |
Personal Protective Equipment (PPE) and Safety Protocols
A robust safety posture is non-negotiable. The choice of PPE is directly dictated by the hazards identified above. The following equipment is mandatory when handling N,N-Dimethyl-d6-glycine hydrochloride for disposal.
-
Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required to protect against accidental splashes or dust.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn at all times.[2]
-
Respiratory Protection: For operations that may generate dust, such as cleaning up spills or transferring large quantities of the solid, a certified dust respirator is necessary to prevent inhalation.[2]
These measures create a primary barrier between the researcher and the chemical, mitigating the risk of exposure during the handling and segregation of waste.
Waste Characterization and Segregation: A Regulatory Imperative
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its characterization and safe disposal from "cradle-to-grave".[8] While N,N-Dimethyl-d6-glycine hydrochloride is not explicitly a P- or U-listed hazardous waste, its characteristics warrant its management as a regulated chemical waste.[9]
The most effective and compliant practice is to segregate this waste at the point of generation.
-
Waste Type: Solid, non-reactive organic chemical waste.
-
Recommended Segregation: Following best practices, this material should be collected in a designated container for solid chemical residues.[4] This prevents cross-contamination and ensures it is handled correctly by your institution's Environmental Health & Safety (EHS) department or contracted waste handler.
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different forms of N,N-Dimethyl-d6-glycine hydrochloride waste.
Protocol 1: Disposal of Unused or Expired Product
This procedure applies to the original product container.
-
Container Integrity Check: Ensure the original container is securely sealed and not compromised. The label must be legible.
-
Labeling: If the original label is damaged, create a new waste label that clearly identifies the contents: "N,N-Dimethyl-d6-glycine hydrochloride" and includes the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Segregation: Place the sealed container in a designated satellite accumulation area for solid chemical waste. This area should be clearly marked and separate from non-hazardous materials.[9]
-
EHS Pickup: Arrange for collection by your institution's EHS office. Do not place this container in general trash or recycling.
Protocol 2: Disposal of Contaminated Labware
This covers disposable items such as weigh boats, pipette tips, and contaminated gloves.
-
Collection: At the point of use, immediately place all contaminated disposable items into a dedicated, sealable plastic bag or a puncture-proof container.
-
Labeling: Affix a hazardous waste label to the bag or container. Clearly write: "Debris contaminated with N,N-Dimethyl-d6-glycine hydrochloride."
-
Containment: Once the experiment is complete or the bag is full, seal it securely.
-
Disposal: Place the sealed bag into the designated container for solid chemical waste for EHS pickup. The rationale for this stringent containment is to prevent the release of residual chemical into the environment.
Emergency Procedures for Accidental Spills
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues and your supervisor. Contact your institution's EHS emergency line.
-
Secure the Area: Prevent entry into the spill area.[6]
-
Don Appropriate PPE: Before addressing a small, manageable spill, put on the full required PPE, including a dust respirator.[2]
-
Mechanical Cleanup: Gently sweep or scoop the solid material into a sealable, appropriate container for chemical waste disposal.[5][7] Avoid actions that create dust clouds.
-
Decontamination: Clean the spill surface with water and a cloth or paper towels.[2] Crucially, all cleaning materials are now considered hazardous waste.
-
Contain Cleanup Waste: Place all used cloths, towels, and contaminated PPE into a sealed bag. Label it as "Spill cleanup debris with N,N-Dimethyl-d6-glycine hydrochloride" and dispose of it through the chemical waste stream.
-
Final Wash: Wash hands and any affected skin areas thoroughly with soap and water.[6]
The logic behind this multi-step process is to first physically remove the bulk of the chemical and then decontaminate the surface, ensuring all materials that came into contact with the compound are captured and disposed of as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions regarding N,N-Dimethyl-d6-glycine hydrochloride.
Caption: Decision workflow for proper waste stream management.
By adhering to these scientifically grounded and regulation-aware procedures, you not only ensure the safety of your laboratory but also uphold your professional responsibility to the wider community and environment. Trust in these protocols is built on their foundation of verifiable safety data and established best practices.
References
-
Material Safety Data Sheet - N,N-Dimethylglycine hydrochloride MSDS. (2005). ScienceLab.com. [Link]
-
Safety Data Sheet: Glycine. Carl ROTH. [Link]
-
Safety Data Sheet: N,N-Dimethylglycine. Chemos GmbH & Co.KG. [Link]
-
N,N-dimethyl glycine hydrochloride, 2491-06-7. The Good Scents Company. [Link]
-
N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605. PubChem. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
-
RCRA | Environmental Health and Safety. Case Western Reserve University. [Link]
-
What it Really Means to be RCRA Compliant with Hazardous Waste. (2019). IDR Environmental Services. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
Sources
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- 2. hmdb.ca [hmdb.ca]
- 3. chemos.de [chemos.de]
- 4. N,N-Dimethylglycine hydrochloride CAS 2491-06-7 | 818448 [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Comprehensive Guide to the Safe Handling of N,N-Dimethyl-d6-glycine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N-Dimethyl-d6-glycine hydrochloride (CAS No: 347840-03-3).[1] As a deuterated analog of N,N-Dimethylglycine hydrochloride, this compound is a valuable tool in pharmaceutical research, particularly in metabolic studies, due to the kinetic isotope effect.[2] While deuterated compounds are not radioactive, their handling requires a thorough understanding of the potential hazards associated with the parent compound to ensure a safe laboratory environment.[2] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure procedural integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
N,N-Dimethyl-d6-glycine hydrochloride is a stable, non-radioactive isotopically labeled compound. The primary hazards associated with this compound are comparable to its non-deuterated counterpart, N,N-Dimethylglycine hydrochloride. It is identified as a potential irritant, particularly upon contact with the skin and eyes, and can be harmful if ingested or inhaled as dust.[3]
Key Potential Hazards:
-
Skin Contact: May cause irritation.[3]
-
Eye Contact: May cause irritation.[3]
-
Inhalation: Inhalation of dust may be hazardous.[3]
-
Ingestion: May be harmful if swallowed.[3]
It is crucial to handle this compound with the assumption that it carries the same risks as N,N-Dimethylglycine hydrochloride. The deuteration is not expected to alter these fundamental hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks of exposure. The following table summarizes the recommended PPE for handling N,N-Dimethyl-d6-glycine hydrochloride, with explanations rooted in the compound's known hazards.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | To protect against splashes and airborne dust particles that can cause eye irritation.[3] Standard safety glasses do not provide a sufficient seal. |
| Skin and Body Protection | A standard laboratory coat.[3] | To prevent incidental skin contact with the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][6] | To prevent direct skin contact and potential irritation.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator.[3] | Recommended when handling the solid compound, especially if there is a potential for dust generation, to prevent inhalation.[3][4] |
Self-Validating Protocol: Before each use, visually inspect all PPE for any signs of damage, such as cracks, tears, or holes. Ensure that the respirator forms a proper seal around the face. Contaminated clothing should be removed and washed before reuse.[7]
Operational Plan: A Step-by-Step Handling Workflow
A systematic approach to handling N,N-Dimethyl-d6-glycine hydrochloride is essential for maintaining a safe and efficient workflow. The following diagram and procedural steps outline the best practices from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of N,N-Dimethyl-d6-glycine hydrochloride.
Procedural Steps:
-
Preparation:
-
PPE Inspection: Before entering the laboratory, thoroughly inspect all required PPE for integrity.
-
Workspace Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the workspace is clean and uncluttered.
-
-
Handling:
-
Post-Handling:
-
Workspace Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent.
-
PPE Decontamination: Carefully remove and decontaminate or dispose of PPE as per institutional guidelines. Wash hands thoroughly after handling the chemical.[7]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of N,N-Dimethyl-d6-glycine hydrochloride and any associated contaminated materials is a critical final step. As with other chemical waste, disposal must adhere to local, state, and federal regulations.[2]
Disposal Protocol:
-
Waste Segregation: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.[2][9] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N,N-Dimethyl-d6-glycine hydrochloride."
-
Storage and Pickup: Store the sealed waste container in a designated, secure area away from incompatible materials until it can be collected by a licensed hazardous waste disposal service.[2]
For small spills, use an inert absorbent material to contain the substance, then place it in the designated hazardous waste container.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.
By adhering to these guidelines, you can confidently and safely handle N,N-Dimethyl-d6-glycine hydrochloride, ensuring both personal safety and the integrity of your research.
References
-
Material Safety Data Sheet - N,N-Dimethylglycine hydrochloride MSDS. (2005, October 9). Sciencelab.com. Retrieved from [Link]
-
Safety Data Sheet: Glycine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. Retrieved from [Link]
-
Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Dalton. Retrieved from [Link]
Sources
- 1. N,N-Dimethyl-d6-glycine D 99atom 347840-03-3 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
